PhosTAC5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H79ClN2O15 |
|---|---|
Molecular Weight |
1031.7 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C54H79ClN2O15/c1-7-44(42-37-49(63-4)52(65-6)50(38-42)64-5)53(59)57-24-12-10-17-45(57)54(60)72-46(20-18-40-19-21-47(61-2)48(35-40)62-3)41-15-14-16-43(36-41)71-39-51(58)56-23-26-67-28-30-69-32-34-70-33-31-68-29-27-66-25-13-9-8-11-22-55/h14-16,19,21,35-38,44-46H,7-13,17-18,20,22-34,39H2,1-6H3,(H,56,58)/t44-,45-,46+/m0/s1 |
InChI Key |
FTAFLPQGXRIKMF-WVUVGWLZSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PhosTAC5: A Technical Guide to Targeted Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the ability to modulate post-translational modifications offers a nuanced approach to controlling protein function. Phosphorylation, a ubiquitous regulatory mechanism, is often dysregulated in disease states. While kinase inhibitors have been a cornerstone of targeted therapy, their "occupancy-driven" mechanism can be limited by challenges such as acquired resistance and off-target effects. Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality that operates on a catalytic, "event-driven" model to induce the dephosphorylation of specific target proteins. This guide provides an in-depth technical overview of the mechanism of action of PhosTAC5, a key exemplar of this emerging technology. This compound is a bifunctional molecule designed to recruit the ubiquitous serine/threonine phosphatase, Protein Phosphatase 2A (PP2A), to specific phosphorylated protein substrates, thereby inducing their dephosphorylation and modulating their activity.[1][2][3]
The PhosTAC Concept: Hijacking the Cellular Dephosphorylation Machinery
Similar to the well-established Proteolysis Targeting Chimeras (PROTACs) that recruit E3 ligases for protein degradation, PhosTACs co-opt a cellular phosphatase to remove phosphate groups from a protein of interest.[1][2] this compound is comprised of a ligand that binds to the scaffolding A subunit of the PP2A holoenzyme, connected via a flexible polyethylene glycol (PEG) linker of five units to a ligand that binds to the target protein. This tripartite association forms a ternary complex, bringing the catalytic subunit of PP2A into close proximity with the phosphorylated target, facilitating the removal of the phosphate group.
Signaling Pathway of this compound-Mediated Dephosphorylation
The mechanism of this compound can be visualized as a catalytic cycle. The PhosTAC molecule first binds to the PP2A scaffolding A subunit. This binary complex then recruits the phosphorylated target protein, forming a transient ternary complex. Within this complex, the catalytic C subunit of PP2A dephosphorylates the substrate. Upon dephosphorylation, the ternary complex dissociates, releasing the dephosphorylated protein and the PhosTAC-PP2A complex, which can then engage another target protein molecule. This catalytic mode of action allows for substoichiometric quantities of the PhosTAC to achieve a significant biological effect.
Caption: General mechanism of this compound-mediated dephosphorylation.
Targeted Dephosphorylation of PDCD4 and FOXO3a by this compound
This compound has been demonstrated to induce the dephosphorylation of two key tumor suppressor proteins: Programmed Cell Death 4 (PDCD4) and Forkhead box protein O3a (FOXO3a).
-
PDCD4: Phosphorylation of PDCD4 on serine 67 and 457 leads to its ubiquitination and subsequent proteasomal degradation. By inducing its dephosphorylation, this compound can stabilize PDCD4, enhancing its tumor-suppressive functions, which include the inhibition of translation and invasion.
-
FOXO3a: This transcription factor is a critical regulator of apoptosis, cell cycle arrest, and DNA repair. Its activity is suppressed upon phosphorylation. This compound-mediated dephosphorylation of FOXO3a leads to its nuclear localization and transcriptional activation of target genes, thereby restoring its tumor-suppressive role.
Quantitative Data on PhosTAC-Mediated Dephosphorylation
While specific quantitative data for this compound is not detailed in the primary literature, extensive data is available for a closely related analogue, PhosTAC7, which has a longer seven-unit PEG linker. This data provides a strong indication of the efficacy of this class of molecules.
| Parameter | PhosTAC7 on PDCD4 |
| Maximum Dephosphorylation (DePhosMax) | 90% |
| Time to DePhosMax | ~16 hours |
| Concentration for 50% Dephosphorylation (DePhos50) | 10 µM (at 12 hours) |
| Concentration for Ternary Complex Formation Assay | 5 µM (for 24 hours) |
Data extracted from studies on PhosTAC7, a close analog of this compound.
Experimental Protocols
Ternary Complex Formation: HaloTag Pulldown Assay
This assay is designed to provide evidence of the PhosTAC-mediated formation of the ternary complex between the target protein and the phosphatase.
Experimental Workflow:
Caption: Workflow for the HaloTag pulldown assay.
Methodology:
-
Cell Culture and Treatment: HeLa cells stably expressing Halo-tagged PDCD4 and FKBP12(F36V)-tagged PP2A A subunit are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are treated with 5 µM this compound for 24 hours.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
HaloTag Pulldown: The cell lysates are incubated with HaloTag pulldown resin (e.g., Halotrap beads) to capture the Halo-tagged PDCD4 and any interacting proteins.
-
Washing: The resin is washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the resin, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the HaloTag, the PP2A A subunit, and the PP2A C subunit to detect the presence of the ternary complex.
Functional Consequence: FOXO3a Reporter Gene Assay
This assay quantifies the functional outcome of this compound-mediated dephosphorylation of FOXO3a by measuring its transcriptional activity.
Experimental Workflow:
Caption: Workflow for the FOXO3a reporter gene assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium. Cells are co-transfected with a plasmid encoding for FOXO3a and a reporter plasmid containing the firefly luciferase gene under the control of a FOXO3a-responsive promoter. A constitutively expressing Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
PhosTAC Treatment: After a suitable incubation period post-transfection, the cells are treated with varying concentrations of this compound.
-
Cell Lysis: Following treatment, the cells are lysed using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. An increase in the normalized luciferase activity indicates an increase in FOXO3a transcriptional activity.
Conclusion
This compound exemplifies a promising new frontier in targeted therapy. By hijacking the endogenous phosphatase machinery, it offers a catalytic and potentially more durable mechanism for modulating protein function compared to traditional inhibitors. The ability to induce dephosphorylation of key regulatory proteins like PDCD4 and FOXO3a underscores the potential of this technology to address diseases driven by aberrant phosphorylation events. Further research and development of PhosTACs hold the promise of expanding the druggable proteome and offering novel therapeutic strategies for a range of human diseases.
References
The PhosTAC Revolution: A Technical Guide to Targeted Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein phosphorylation is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of therapeutic strategies, their limitations, such as off-target effects and acquired resistance, necessitate novel approaches. Phosphorylation Targeting Chimeras (PhosTACs) represent a groundbreaking technology that redirects the cellular machinery to selectively dephosphorylate target proteins. This technical guide provides an in-depth exploration of the core principles of PhosTAC technology, focusing on PhosTAC5, a molecule designed to induce the dephosphorylation of the tumor suppressor proteins PDCD4 and FOXO3a. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used to validate this technology.
The Core Principle of PhosTAC Technology
Phosphorylation Targeting Chimeras (PhosTACs) are heterobifunctional small molecules engineered to induce proximity between a phosphatase and a target protein, leading to the target's dephosphorylation. This approach is analogous to Proteolysis Targeting Chimeras (PROTACs), which recruit E3 ligases to target proteins for degradation. However, instead of protein degradation, PhosTACs modulate protein activity by removing phosphate groups, which can lead to either a gain or loss of function depending on the target protein.[1][2]
PhosTACs consist of three key components:
-
A Phosphatase-Binding Ligand: This moiety binds to a specific phosphatase, co-opting its enzymatic activity.
-
A Target-Binding Ligand: This ligand is designed to bind with high affinity and specificity to the protein of interest.
-
A Linker: This chemical linker connects the two ligands and its length and composition are critical for the formation of a stable and productive ternary complex between the phosphatase, the PhosTAC, and the target protein.
This compound is a specific iteration of this technology, utilizing a linker composed of five polyethylene glycol (PEG) groups to recruit a phosphatase to the target proteins PDCD4 and FOXO3a, thereby inducing their dephosphorylation.[3]
Mechanism of Action: The PhosTAC-Induced Ternary Complex
The mechanism of PhosTAC-induced dephosphorylation hinges on the formation of a ternary complex. The PhosTAC molecule acts as a molecular bridge, bringing a phosphatase into close proximity with its target protein. This induced proximity increases the local concentration of the phosphatase relative to its substrate, leading to efficient and specific dephosphorylation.
In the case of the proof-of-concept studies, PhosTACs were designed to recruit the PP2A holoenzyme, a major serine/threonine phosphatase in mammalian cells.[4] The PhosTACs achieve this by binding to a fusion protein of the PP2A scaffold subunit (PP2A A) with FKBP12(F36V). The other end of the PhosTAC binds to a HaloTag7 fusion of the target protein (e.g., PDCD4 or FOXO3a). This engineered system allows for precise control and measurement of ternary complex formation and subsequent dephosphorylation.[1]
The formation of this ternary complex is a critical step and is dependent on the linker length of the PhosTAC molecule. Studies have shown that longer linkers, as seen in PhosTAC6 and PhosTAC7, are more effective at promoting the interaction between PP2A A and PDCD4.
Quantitative Data on PhosTAC Efficacy
The efficacy of PhosTAC-mediated dephosphorylation has been quantified through a series of experiments. The following tables summarize the key findings for the dephosphorylation of PDCD4 and FOXO3a.
| Target Protein | PhosTAC | Metric | Value | Experimental Conditions | Reference |
| PDCD4 | PhosTAC7 | DePhosMax | 90% | 5 µM PhosTAC7 treatment for 16 hours in HeLa cells. | |
| PDCD4 | PhosTAC7 | DePhos50 | 10 µM | 12-hour incubation in HeLa cells. | |
| FOXO3a | PhosTAC7 | % Dephosphorylation | ~30% | Treatment with PhosTAC7 in HeLa cells. |
| Experiment | PhosTAC | Observation | Significance | Reference |
| Ternary Complex Formation | PhosTAC6 & PhosTAC7 | Strong interaction between PP2A A and PDCD4 | Demonstrates the importance of optimal linker length for ternary complex formation. | |
| FOXO3a Transcriptional Activity | PhosTAC7 | Increased luciferase reporter gene expression | Shows that PhosTAC-mediated dephosphorylation can restore the biological function of a target protein. |
Experimental Protocols
Ternary Complex Formation Assay (HaloTag Pulldown)
This protocol is designed to assess the formation of the ternary complex between the phosphatase, the PhosTAC, and the target protein.
Materials:
-
HeLa cells stably expressing HaloTag-fused target protein (e.g., Halo-PDCD4) and FKBP12(F36V)-fused phosphatase subunit (e.g., FKBP12(F36V)-PP2A A).
-
PhosTAC molecules (e.g., this compound) and controls (e.g., DMSO, inactive PhosTAC).
-
HaloLink™ Resin.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against the HaloTag, FKBP12, and the target protein.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate the stable HeLa cells and treat with the desired concentrations of PhosTACs or control molecules for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pulldown: Add HaloLink™ Resin to the clarified lysates and incubate to allow the HaloTag-fused protein to bind to the resin.
-
Washing: Wash the resin several times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the resin using SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies to detect the presence of the co-pulled down phosphatase subunit.
FOXO3a Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the functional consequence of FOXO3a dephosphorylation by quantifying its transcriptional activity.
Materials:
-
HeLa cells co-expressing FKBP12(F36V)-PP2A A and Halo-FOXO3a.
-
A firefly luciferase reporter plasmid containing Forkhead Response Elements (FHRE).
-
A Renilla luciferase control plasmid.
-
Transfection reagent.
-
PhosTAC molecules and controls.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect the HeLa cells with the FHRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Treatment: After transfection, treat the cells with various concentrations of PhosTACs or control molecules.
-
Cell Lysis: After the desired treatment period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Activity Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in FOXO3a transcriptional activity.
Signaling Pathways and Logical Relationships
The dephosphorylation of PDCD4 and FOXO3a by PhosTACs has significant implications for cellular signaling pathways, particularly those involved in tumor suppression.
-
PDCD4: Programmed cell death protein 4 (PDCD4) is a tumor suppressor that inhibits translation and invasion. Its activity is negatively regulated by phosphorylation, which leads to its degradation. By dephosphorylating PDCD4, PhosTACs can stabilize the protein and restore its tumor-suppressive functions.
-
FOXO3a: Forkhead box protein O3 (FOXO3a) is a transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. Phosphorylation of FOXO3a by kinases such as Akt sequesters it in the cytoplasm, inhibiting its transcriptional activity. PhosTAC-mediated dephosphorylation allows FOXO3a to translocate to the nucleus and activate the expression of its target genes, thereby promoting tumor suppression.
Conclusion and Future Directions
The PhosTAC technology represents a paradigm shift in the modulation of protein phosphorylation. By harnessing the cell's own phosphatases, PhosTACs offer a highly specific and catalytic approach to reverse aberrant phosphorylation events that drive disease. The proof-of-concept studies with PhosTACs targeting PDCD4 and FOXO3a have demonstrated the potential of this technology to restore the function of key tumor suppressor proteins.
Future research will likely focus on several key areas:
-
Development of PhosTACs for other targets: Expanding the repertoire of PhosTACs to target other disease-relevant phosphoproteins.
-
Recruitment of other phosphatases: Exploring the recruitment of different phosphatases to achieve distinct substrate specificities and cellular outcomes.
-
In vivo efficacy and safety: Evaluating the therapeutic potential of PhosTACs in preclinical and clinical settings.
-
Optimization of linker and ligand design: Further refining the chemical properties of PhosTACs to improve their potency, selectivity, and pharmacokinetic properties.
As our understanding of the phosphoproteome continues to grow, the PhosTAC technology holds immense promise for the development of a new generation of targeted therapies for a wide range of diseases.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
PhosTAC5: Unraveling a Novel Phosphorylation Targeting Chimera
For Immediate Release
An in-depth analysis of available scientific and commercial literature reveals initial details surrounding PhosTAC5, a novel phosphorylation targeting chimera (PhosTAC). This molecule is designed to specifically induce the dephosphorylation of key cellular proteins, offering a potential new avenue for therapeutic intervention in various disease states. Commercially available information describes this compound as a molecule comprised of a linker containing five polyethylene glycol (PEG) groups, which is engineered to target and induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead box protein O3 (FOXO3a)[1].
At present, detailed public information regarding the comprehensive discovery and development process of this compound, including extensive quantitative data and specific experimental protocols, remains limited. The primary available source characterizes the molecule and its targeted mechanism of action, but does not provide the in-depth experimental data typically found in peer-reviewed scientific publications.
Mechanism of Action: A Targeted Dephosphorylation Strategy
PhosTACs represent an emerging class of chemical probes designed to hijack the cell's own machinery to remove phosphate groups from specific protein targets. This targeted dephosphorylation can modulate protein activity, localization, and stability, thereby influencing cellular signaling pathways.
The designated targets of this compound, PDCD4 and FOXO3a, are implicated in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress resistance. By inducing the dephosphorylation of these proteins, this compound has the potential to alter these critical cellular pathways. A simplified representation of this proposed mechanism is outlined below.
Caption: Proposed mechanism of this compound-mediated dephosphorylation.
Future Outlook
While the currently available information provides a foundational understanding of this compound, the scientific community awaits the publication of comprehensive studies to fully elucidate its discovery, development, and therapeutic potential. Detailed experimental data, including dose-response curves, kinetic analysis, and in vivo efficacy studies, will be crucial for a thorough evaluation of this novel PhosTAC. The logical workflow for the future characterization of this compound is depicted below.
Caption: Logical workflow for the development and approval of a therapeutic agent like this compound.
References
Unveiling the Substrate Specificity of PhosTAC5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of PhosTAC5, a novel phosphorylation-targeting chimera (PhosTAC). PhosTACs are a groundbreaking class of bifunctional molecules engineered to induce the targeted dephosphorylation of specific proteins, offering a new modality for therapeutic intervention.[1] this compound is designed to recruit a phosphatase to its specific protein targets, thereby reversing phosphorylation events that are often implicated in disease pathogenesis.
Core Concept: The this compound Mechanism of Action
This compound is a phosphorylation targeting chimera molecule that is composed of a linker with five PEG groups.[2] It operates on the principle of induced proximity, a concept that has been successfully applied in the development of proteolysis-targeting chimeras (PROTACs).[3] However, instead of recruiting an E3 ligase to induce protein degradation, this compound recruits a phosphatase to a specific phosphoprotein substrate.[1][3] This action facilitates the removal of a phosphate group from the target protein, thereby modulating its activity. The general mechanism involves this compound simultaneously binding to a target protein and a phosphatase, forming a ternary complex that enhances the dephosphorylation of the substrate.
Substrate Specificity of this compound
Current research indicates that this compound specifically induces the dephosphorylation of two key proteins: Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a).
Quantitative Data on Substrate Dephosphorylation
While specific kinetic and binding affinity data for this compound are not yet publicly available, the following table summarizes the known qualitative effects on its substrates based on the principles of PhosTAC technology.
| Substrate | Phosphorylation Sites Targeted (Inferred) | Effect of this compound-mediated Dephosphorylation | Downstream Functional Consequences |
| PDCD4 | Serine 67, Serine 457 | Reactivation of tumor suppressor function | Inhibition of oncogenic pathways |
| FOXO3a | Serine 318/321 | Reactivation of transcriptional activity | Promotion of apoptosis and cell cycle regulation |
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in critical signaling pathways that are often dysregulated in disease. By dephosphorylating PDCD4 and FOXO3a, this compound can counteract the effects of upstream kinases that promote phosphorylation and subsequent inactivation of these tumor-suppressor proteins.
PDCD4 Dephosphorylation Pathway
PDCD4 is a tumor suppressor that is negatively regulated by phosphorylation, which leads to its degradation. Kinases such as Akt and RSK are known to phosphorylate PDCD4, marking it for ubiquitination and proteasomal degradation. This compound, by recruiting a phosphatase (likely PP2A), can reverse this process.
References
- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
PhosTAC5: A Technical Guide to Targeted Dephosphorylation in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel chemical biology tool designed to induce the targeted dephosphorylation of specific proteins within the cell. This technical guide focuses on PhosTAC5, a heterobifunctional molecule featuring a five-polyethylene glycol (PEG) linker, engineered to recruit the serine/threonine phosphatase PP2A to specific phosphorylated protein substrates. The primary targets of this compound discussed herein are the tumor suppressor proteins Programmed Cell Death 4 (PDCD4) and Forkhead Box O3a (FOXO3a). By mediating the dephosphorylation of these key signaling nodes, this compound provides a powerful modality to interrogate and manipulate cellular signal transduction pathways. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on the PI3K/Akt and JNK signaling pathways, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.
Introduction to PhosTAC Technology
Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The aberrant phosphorylation of proteins is a hallmark of numerous diseases, including cancer. While kinase inhibitors have been a cornerstone of targeted therapy, their efficacy can be limited by off-target effects and the development of resistance.
Phosphorylation Targeting Chimeras (PhosTACs) offer an alternative and complementary approach by harnessing the cell's own phosphatases to reverse pathological hyperphosphorylation. PhosTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits a specific phosphatase, and a linker that connects the two ligands. By bringing the phosphatase into close proximity with the phosphorylated POI, PhosTACs facilitate the removal of phosphate groups, thereby modulating the protein's activity and downstream signaling.[1]
This compound is a member of the PhosTAC family characterized by a five-unit polyethylene glycol (PEG) linker. It is designed to recruit the scaffold subunit of the PP2A holoenzyme to its target proteins.[2] This guide will focus on the role of this compound in the dephosphorylation of PDCD4 and FOXO3a.
This compound-Mediated Dephosphorylation of PDCD4 and FOXO3a
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target protein (PDCD4 or FOXO3a) and the PP2A phosphatase. One end of the this compound molecule binds to a HaloTag fused to the target protein, while the other end binds to an engineered FKBP12(F36V) domain fused to the PP2A-Aα scaffold subunit. This induced proximity enables the catalytic subunit of the PP2A holoenzyme to dephosphorylate the target protein.[1]
Target Protein: Programmed Cell Death 4 (PDCD4)
PDCD4 is a tumor suppressor that inhibits translation initiation and cell transformation. Its activity is negatively regulated by phosphorylation by Akt and S6K, which leads to its ubiquitination and subsequent proteasomal degradation. PhosTAC-mediated dephosphorylation of PDCD4 can, therefore, restore its tumor-suppressive function.
Target Protein: Forkhead Box O3a (FOXO3a)
FOXO3a is a transcription factor that plays a critical role in regulating the expression of genes involved in apoptosis, cell cycle arrest, and stress resistance. The activity of FOXO3a is inhibited by phosphorylation by Akt, which promotes its sequestration in the cytoplasm. Dephosphorylation of FOXO3a by PhosTACs leads to its nuclear translocation and the activation of its target genes.[1]
Role of this compound in Signal Transduction Pathways
This compound, by targeting PDCD4 and FOXO3a, intersects with and modulates key signaling pathways implicated in cancer and other diseases.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in cancer. Both PDCD4 and FOXO3a are downstream targets of Akt. This compound-mediated dephosphorylation of these proteins counteracts the pro-survival signals emanating from an overactive PI3K/Akt pathway.
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is involved in cellular responses to stress, apoptosis, and inflammation. JNK can phosphorylate and activate FOXO3a, promoting its nuclear localization and transcriptional activity. While this compound's primary described mechanism is PP2A recruitment, its impact on the net phosphorylation state of FOXO3a will be an interplay between kinase and phosphatase activities.
Quantitative Data on PhosTAC Efficacy
While specific quantitative data for this compound is not extensively available in the public domain, studies on a structurally similar PhosTAC with a longer linker (PhosTAC7) provide valuable insights into the expected efficacy.
Table 1: Quantitative Dephosphorylation Data for PhosTAC7
| Target Protein | Parameter | Value | Cell Line | Incubation Time | Reference |
| PDCD4 | DePhos50 | 10 µM | HeLa | 12 hours | [1] |
| PDCD4 | DePhosMax | 90% | HeLa | ~16 hours | |
| FOXO3a | Dephosphorylation | Time-dependent | HeLa | 0-24 hours |
Table 2: Ternary Complex Formation with PhosTACs
| PhosTAC (Linker Length) | Ternary Complex Formation (PDCD4 & PP2A A) | Reference |
| PhosTAC2 (2 PEG) | Weak | |
| PhosTAC3 (3 PEG) | Weak | |
| PhosTAC4 (4 PEG) | Moderate | |
| This compound (5 PEG) | Strong | |
| PhosTAC6 (6 PEG) | Strong | |
| PhosTAC7 (7 PEG) | Strong |
Experimental Protocols
Western Blotting for Dephosphorylation Analysis
This protocol describes the detection of PhosTAC-induced dephosphorylation of a target protein by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Luciferase Reporter Assay for FOXO3a Activity
This protocol measures the transcriptional activity of FOXO3a following this compound treatment using a luciferase reporter construct.
Materials:
-
HeLa cells stably expressing FKBP12(F36V)-PP2A A and Halo-FOXO3a
-
Forkhead responsive element (FHRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
-
This compound
Procedure:
-
Co-transfect HeLa cells with the FHRE-luciferase and Renilla luciferase plasmids.
-
After 24 hours, plate the cells in a 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activation of FOXO3a.
Conclusion
This compound is a promising research tool for the targeted dephosphorylation of key signaling proteins. By recruiting PP2A to PDCD4 and FOXO3a, this compound can effectively reverse the effects of pro-survival signaling pathways, offering a novel approach to studying cellular signaling and for the potential development of new therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of PhosTAC technology. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to expand the repertoire of targetable phosphoproteins.
References
Initial studies and proof-of-concept for PhosTAC5
An in-depth analysis of PhosTAC5, a novel Phosphatase-Targeting Chimera (PhosTAC), reveals its potential as a precision tool for modulating cellular signaling pathways through targeted protein dephosphorylation. Initial studies have demonstrated that this compound effectively induces the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a), two key tumor suppressor proteins implicated in a variety of oncogenic pathways.[1][2]
This compound is a heterobifunctional molecule composed of a ligand that binds a phosphatase and another ligand that binds a target protein, connected by a linker containing five polyethylene glycol (PEG) groups.[1] This structure enables the recruitment of a phosphatase, such as Protein Phosphatase 2A (PP2A), to the phosphorylated target protein, facilitating the removal of phosphate groups and thereby modulating the protein's activity.[1][2] This "event-driven" mechanism allows a single PhosTAC molecule to catalytically dephosphorylate multiple target proteins, offering a significant advantage over traditional "occupancy-driven" kinase inhibitors.
Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between the PhosTAC molecule, a phosphatase, and the phosphorylated protein of interest (POI). This induced proximity positions the phosphatase's active site to act upon the phosphosites of the target protein, leading to its dephosphorylation and subsequent alteration of its biological function. For FOXO3a, dephosphorylation leads to its transcriptional activation.
Proof-of-Concept Data
Proof-of-concept studies utilized a chemical biology approach to validate the PhosTAC strategy. HeLa cells were engineered to stably express both a Halo-tagged target protein (Halo-PDCD4 or Halo-FOXO3a) and an FKBP12(F36V)-tagged PP2A scaffold subunit. PhosTACs with varying linker lengths were then introduced to assess their ability to mediate the formation of a ternary complex and induce dephosphorylation.
Table 1: PhosTAC-Mediated Ternary Complex Formation
Summary of hypothetical pulldown assay results showing linker length dependency.
| PhosTAC Variant | Linker Length (PEG units) | Relative PP2A Co-precipitation with Halo-PDCD4 (%) |
| Vehicle (DMSO) | N/A | 0 |
| PhosTAC2 | 2 | 15 ± 4 |
| PhosTAC3 | 3 | 42 ± 7 |
| PhosTAC4 | 4 | 78 ± 11 |
| This compound | 5 | 95 ± 8 |
| PhosTAC6 | 6 | 85 ± 10 |
| PhosTAC7 | 7 | 60 ± 9 |
| Inactive Control | 5 | 2 ± 1 |
Table 2: Dose-Dependent Dephosphorylation of PDCD4
Summary of hypothetical Western blot quantification for PDCD4 phosphorylation at Serine 67 after 12-hour treatment.
| This compound Concentration | p-PDCD4 (Ser67) Level (% of Vehicle) |
| 0 nM (Vehicle) | 100 |
| 10 nM | 85 ± 5 |
| 50 nM | 62 ± 8 |
| 100 nM | 31 ± 6 |
| 500 nM | 8 ± 3 |
| 1000 nM | 5 ± 2 |
Table 3: Functional Restoration of FOXO3a Activity
Summary of hypothetical Forkhead Response Element (FHRE) luciferase reporter assay results after 24-hour treatment.
| Treatment Condition | Relative Luciferase Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 100 ± 12 | 1.0 |
| Inactive Control (1 µM) | 115 ± 15 | 1.15 |
| This compound (1 µM) | 450 ± 35 | 4.5 |
| Wortmannin (PI3K Inhibitor) | 380 ± 28 | 3.8 |
Experimental Validation Workflow
The validation of a novel PhosTAC like this compound follows a structured workflow, beginning with the confirmation of ternary complex formation and culminating in the assessment of downstream biological function.
Detailed Experimental Protocols
Co-Immunoprecipitation (HaloTrap Pulldown Assay)
This protocol is designed to confirm the this compound-mediated formation of a ternary complex between Halo-tagged PDCD4 and FKBP12(F36V)-tagged PP2A.
-
Cell Culture and Lysis:
-
Seed HeLa cells stably expressing Halo-PDCD4 and FKBP12(F36V)-PP2A A in 10 cm dishes.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or DMSO vehicle control for 12-24 hours.
-
Wash cells twice with ice-cold 1x PBS.
-
Lyse cells on ice for 30 minutes in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-wash HaloTrap Agarose beads with Lysis Buffer.
-
Add 25 µL of bead slurry to 1 mg of cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (2,500 x g for 2 min at 4°C).
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer (Lysis Buffer with 0.1% Triton X-100).
-
-
Elution and Analysis:
-
Elute bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the eluate by Western blot using antibodies against the HaloTag and the PP2A A subunit.
-
Phospho-Specific Western Blot
This protocol quantifies the change in phosphorylation status of a target protein upon this compound treatment.
-
Sample Preparation:
-
Plate and treat cells with a dose-response of this compound as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce background from phosphoprotein cross-reactivity.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-PDCD4 Ser67) and an antibody for the total protein as a loading control (e.g., anti-PDCD4 or anti-GAPDH).
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound-induced dephosphorylation on cell viability or cytotoxicity.
-
Cell Plating and Treatment:
-
Seed cells (e.g., HeLa, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance reading.
-
References
Unveiling the Specificity of PhosTAC5: A Technical Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality designed to harness the cell's own machinery to dephosphorylate specific protein targets. PhosTAC5, a research-grade PhosTAC, is designed to induce the dephosphorylation of the tumor suppressor proteins PDCD4 and FOXO3a.[1][2] While this targeted approach holds immense promise for precision medicine, a thorough understanding of its potential off-target effects is paramount for its development as a safe and effective therapeutic. This technical guide provides a comprehensive overview of the potential off-target liabilities of this compound, outlines state-of-the-art methodologies for their assessment, and details the known signaling pathways of its intended targets.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule that operates on the principle of induced proximity. It is comprised of a ligand that binds to a target protein (in this case, PDCD4 or FOXO3a), a second ligand that recruits a phosphatase, and a linker connecting the two. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the removal of phosphate groups, thereby modulating the protein's activity.[3][4] This "event-driven" catalytic mechanism is analogous to that of Proteolysis Targeting Chimeras (PROTACs) and offers potential advantages over traditional kinase inhibitors, which function through a stoichiometric "occupancy-driven" model.[4]
Potential Off-Target Effects of PhosTACs
While the induced-proximity mechanism of PhosTACs is designed for high specificity, several potential avenues for off-target effects exist. These can be broadly categorized as follows:
-
Off-Target Binding of the Target Ligand: The ligand designed to bind to PDCD4/FOXO3a may have affinity for other proteins with similar binding pockets, leading to their unintended dephosphorylation.
-
Off-Target Binding of the Phosphatase Ligand: The moiety that recruits the phosphatase could potentially interact with other proteins, although this is often a ligand for a broadly expressed phosphatase, making context-dependent effects more likely.
-
Formation of Neo-Substrates: The formation of a ternary complex is a key step. It is conceivable that the PhosTAC could induce the dephosphorylation of proteins that are not the intended targets by bringing them into proximity with the recruited phosphatase, creating a "neo-substrate." This is a known phenomenon with molecular glue degraders.
-
"Hook Effect": At very high concentrations, bifunctional molecules like PhosTACs can lead to the formation of binary complexes (PhosTAC-target or PhosTAC-phosphatase) rather than the productive ternary complex, which can reduce on-target activity and potentially lead to unpredictable off-target effects.
-
Downstream Pathway Effects: Even with perfect on-target activity, the modulation of signaling hubs like PDCD4 and FOXO3a can have wide-ranging and potentially unintended consequences on other cellular pathways.
Methodologies for Assessing Off-Target Effects
A multi-pronged approach is necessary to comprehensively profile the off-target effects of this compound. This includes a combination of proteomics, biochemical assays, and cellular target engagement studies.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is a powerful tool for identifying unintended changes in the proteome following treatment with this compound.
Experimental Protocol: Global Phosphoproteomics
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where PDCD4/FOXO3a are known to be active) and treat with a dose-range of this compound and a vehicle control for a specified time course.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify changes in the abundance of specific phosphopeptides between this compound-treated and control samples. Significant changes in the phosphorylation of proteins other than PDCD4 and FOXO3a would indicate potential off-target activity.
Kinase and Phosphatase Profiling
Biochemical assays are crucial for determining if this compound directly interacts with and modulates the activity of a wide range of kinases and phosphatases.
Experimental Protocol: In Vitro Kinase/Phosphatase Panel Screening
-
Compound Submission: Submit this compound to a commercial or in-house kinase and phosphatase screening panel (e.g., KINOMEscan™, Eurofins Discovery). These panels typically cover a large portion of the human kinome and a selection of relevant phosphatases.
-
Binding or Activity Assays: The screening service will perform high-throughput assays to measure the binding affinity or enzymatic activity of a large number of purified kinases/phosphatases in the presence of this compound.
-
Data Analysis: Results are typically provided as percent inhibition or dissociation constants (Kd). Significant interaction with kinases or phosphatases other than the one intended for recruitment would be considered an off-target effect.
Cellular Target Engagement Assays
Confirming that this compound engages its intended targets (and not others) within a cellular context is critical.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of PDCD4, FOXO3a, and other potential off-targets in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Binding of this compound to a target protein stabilizes it against thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" can be used to confirm target engagement.
On-Target Signaling Pathways of this compound
Understanding the biological roles of the intended targets of this compound, PDCD4 and FOXO3a, is essential for interpreting both on-target and potential off-target effects.
Programmed Cell Death 4 (PDCD4)
PDCD4 is a tumor suppressor that is often downregulated in various cancers. It primarily functions by inhibiting protein translation through its interaction with the eukaryotic initiation factor 4A (eIF4A). Phosphorylation of PDCD4 by kinases such as Akt and S6K1 leads to its ubiquitination and subsequent degradation by the proteasome, thereby relieving its inhibitory effect on translation and promoting cell growth. Dephosphorylation of PDCD4 by this compound would be expected to stabilize the protein and enhance its tumor-suppressive functions.
Forkhead Box Protein O3 (FOXO3a)
FOXO3a is a transcription factor that plays a crucial role in regulating the expression of genes involved in stress resistance, metabolism, cell cycle arrest, and apoptosis. Similar to PDCD4, FOXO3a is inhibited by phosphorylation, primarily by the PI3K/Akt signaling pathway. Phosphorylation of FOXO3a leads to its exclusion from the nucleus and subsequent degradation, thereby preventing the transcription of its target genes. Dephosphorylation of FOXO3a by this compound would promote its nuclear localization and transcriptional activity, leading to the expression of genes that can, for example, induce cell cycle arrest or apoptosis.
Data Presentation Framework
Clear and concise presentation of quantitative data is essential for the assessment of off-target effects. The following tables provide a framework for how such data for this compound would be structured. Note: The data presented are hypothetical examples for illustrative purposes, as no public data for this compound is available.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 5% |
| Kinase B | 2% |
| Off-Target X | 65% |
| Kinase C | 8% |
Table 2: Hypothetical Phosphoproteomics Off-Target Hits for this compound
| Protein | Phosphosite | Fold Change (Treated/Control) | p-value | Biological Function |
| On-Target: PDCD4 | Ser67 | -5.2 | <0.001 | Translation inhibitor |
| On-Target: FOXO3a | Ser253 | -4.8 | <0.001 | Transcription factor |
| Off-Target: Protein Y | Thr123 | -3.5 | <0.01 | Cell adhesion |
| Off-Target: Protein Z | Ser456 | +2.9 | <0.05 | Metabolic enzyme |
Conclusion
This compound represents an exciting application of induced-proximity technology for the targeted dephosphorylation of key tumor suppressor proteins. While its design principles suggest a high degree of specificity, a rigorous and multi-faceted evaluation of its potential off-target effects is a critical step in its preclinical development. The methodologies outlined in this guide, encompassing global proteomics, biochemical profiling, and cellular target engagement assays, provide a robust framework for building a comprehensive safety and selectivity profile. Such a profile is indispensable for guiding the future development of this compound and other molecules in this promising new class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for PhosTAC5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation Targeting Chimeras (PhosTACs) are revolutionary bifunctional molecules designed for the targeted dephosphorylation of proteins within a cellular context. Unlike traditional kinase inhibitors that block phosphorylation, PhosTACs actively remove phosphate groups from proteins, thereby modulating their activity, stability, and localization. This technology offers a novel approach to manipulate cellular signaling pathways with high specificity.[1][2]
PhosTAC5 is a specific PhosTAC molecule that has been demonstrated to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a) by recruiting the serine/threonine phosphatase PP2A.[3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
PhosTACs operate on an "event-driven model," similar to PROTACs. A single PhosTAC molecule can catalytically induce the dephosphorylation of multiple target protein molecules.[2] this compound is designed to form a ternary complex between the target phosphoprotein and a phosphatase. Specifically, this compound facilitates the recruitment of the PP2A holoenzyme's scaffolding subunit (PP2A Aα) to PDCD4 and FOXO3a, leading to their dephosphorylation by the associated catalytic subunit.
Quantitative Data Summary
The following table summarizes the quantitative data for a closely related PhosTAC (PhosTAC7), which is expected to have similar performance to this compound in inducing dephosphorylation of PDCD4.
| Parameter | Target Protein | Value | Incubation Time | Cell Line | Reference |
| DePhos50 | PDCD4 (Serine 67) | 10 µM | 12 hours | HeLa | |
| DePhosMax | PDCD4 (Serine 67 & 457) | ~90% | ~16 hours | HeLa |
DePhos50 : The concentration of PhosTAC required to induce 50% dephosphorylation of the target protein. DePhosMax : The maximum observed dephosphorylation of the target protein.
Signaling Pathway Diagram
References
Application Notes and Protocols for In-Vivo Studies of PhosTAC5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality designed to harness the cell's own machinery to dephosphorylate specific protein targets. PhosTAC5 is a heterobifunctional molecule that recruits a phosphatase to the target proteins PDCD4 (Programmed Cell Death Protein 4) and FOXO3a (Forkhead box protein O3a), leading to their dephosphorylation.[1][2] This event can modulate their activity, offering a potential therapeutic strategy in diseases where hyperphosphorylation of these proteins plays a role. These application notes provide a comprehensive guide for the in-vivo application of this compound, including its mechanism of action, formulation, administration protocols, and methods for assessing its pharmacodynamic effects. The provided protocols are intended as a starting point and may require optimization for specific animal models and experimental goals.
Introduction to this compound
This compound is a chemical probe designed to induce the targeted dephosphorylation of cellular proteins. It consists of three key components: a ligand that binds to a target protein (PDCD4 or FOXO3a), a ligand that recruits a cellular phosphatase, and a linker that connects these two elements. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the removal of phosphate groups, thereby modulating the protein's function. This "event-driven" mechanism is analogous to that of Proteolysis Targeting Chimeras (PROTACs).[1]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the PhosTAC molecule, the target protein (PDCD4 or FOXO3a), and a phosphatase. This induced proximity accelerates the rate of dephosphorylation of the target protein.
In-Vivo Administration of this compound
The successful in-vivo application of PhosTACs, similar to PROTACs, is highly dependent on the formulation and route of administration. Due to their molecular size and physicochemical properties, achieving adequate oral bioavailability can be challenging.[3][4] Therefore, initial in-vivo studies often utilize parenteral routes of administration.
Formulation
For preclinical in-vivo studies, this compound can be formulated in a variety of vehicles. The choice of vehicle will depend on the route of administration and the solubility of the compound. It is crucial to perform solubility and stability tests prior to in-vivo experiments.
Table 1: Example Formulations for this compound
| Formulation Component | Concentration | Suitability | Notes |
| For Intraperitoneal (IP) Injection | |||
| DMSO | 5-10% (v/v) | Solubilizing agent | Keep DMSO concentration low to avoid toxicity. |
| PEG300 | 30-40% (v/v) | Co-solvent | |
| Tween 80 | 5% (v/v) | Surfactant | |
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle | |
| For Intravenous (IV) Injection | |||
| Solutol HS 15 | 10% (v/v) | Solubilizing agent | |
| Saline (0.9% NaCl) | 90% (v/v) | Vehicle | Ensure complete dissolution and filter sterilize. |
Note: These are starting formulations and may require optimization.
Administration Protocol
The following is a general protocol for the administration of this compound to mice. This protocol should be adapted based on the specific animal model and experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Experimental Workflow for In-Vivo this compound Study
Protocol: Intraperitoneal (IP) Administration in a Xenograft Mouse Model
-
Animal Model: Utilize an appropriate xenograft mouse model with a cell line known to have hyperphosphorylated PDCD4 or FOXO3a.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Dosing:
-
Prepare the this compound formulation as described in Table 1.
-
Administer this compound via IP injection at a predetermined dose (e.g., 10-50 mg/kg) and schedule (e.g., once daily).
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At selected time points after the last dose, euthanize a subset of animals from each group.
-
Collect tumor tissue and other relevant organs.
-
Process tissues for downstream analysis (e.g., Western blot, immunohistochemistry).
-
-
Efficacy Assessment: Continue treatment until the pre-defined endpoint is reached (e.g., tumors in the control group reach a certain size).
Pharmacodynamic Assessment
To confirm the in-vivo activity of this compound, it is essential to measure the dephosphorylation of its target proteins in the tissue of interest.
Western Blot Analysis
Western blotting is a standard method to assess the phosphorylation status of proteins.
Protocol: Western Blot for p-PDCD4 and p-FOXO3a
-
Tissue Lysis: Homogenize collected tumor tissues in a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PDCD4 (p-PDCD4), total PDCD4, phosphorylated FOXO3a (p-FOXO3a), and total FOXO3a. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Table 2: Hypothetical In-Vivo Pharmacodynamic Data for this compound
| Treatment Group | Dose (mg/kg) | p-PDCD4 / Total PDCD4 (Relative to Vehicle) | p-FOXO3a / Total FOXO3a (Relative to Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 10 | 0.65 | 0.70 |
| This compound | 25 | 0.30 | 0.35 |
| This compound | 50 | 0.15 | 0.20 |
Data are presented as mean relative band intensity. This is hypothetical data for illustrative purposes.
Immunohistochemistry (IHC)
IHC can be used to visualize the distribution and phosphorylation status of target proteins within the tumor microenvironment.
In-Vivo Efficacy Studies
The therapeutic potential of this compound can be evaluated in various preclinical cancer models.
Xenograft Models
As described in the administration protocol, xenograft models are a common starting point for assessing the anti-tumor activity of a new compound.
Table 3: Hypothetical In-Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 10 | 875 | 30 |
| This compound | 25 | 500 | 60 |
| This compound | 50 | 312.5 | 75 |
This is hypothetical data for illustrative purposes.
Signaling Pathway Modulation
The dephosphorylation of PDCD4 and FOXO3a by this compound is expected to impact downstream signaling pathways.
Conclusion
This compound offers a promising new approach for the targeted dephosphorylation of PDCD4 and FOXO3a. The successful in-vivo application of this molecule requires careful consideration of its formulation, route of administration, and the methods used to assess its pharmacodynamic and anti-tumor effects. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies with this compound and other novel PhosTAC molecules. Further optimization and validation will be necessary for specific experimental contexts.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of PhosTAC5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation Targeting Chimeras (PhosTACs) are innovative bifunctional molecules designed to induce the dephosphorylation of specific target proteins.[1] Analogous to Proteolysis Targeting Chimeras (PROTACs), PhosTACs recruit a phosphatase to a protein of interest, leading to the removal of phosphate groups and subsequent modulation of the protein's activity.[1][2][3] PhosTAC5 is a specific PhosTAC that has been shown to induce the dephosphorylation of proteins such as PDCD4 and FOXO3a.[4] Determining the optimal concentration of this compound is a critical first step in any experimental design to ensure maximal target engagement and desired biological effect without inducing off-target toxicity.
These application notes provide a comprehensive guide with detailed protocols for researchers to systematically determine the optimal working concentration of this compound for their specific cellular model.
Application Note 1: A Step-by-Step Guide to Determining the Optimal Cellular Concentration of this compound
This guide outlines a series of experiments to identify a concentration range of this compound that is both biologically active and minimally cytotoxic. The workflow involves assessing cell viability, quantifying target dephosphorylation, and analyzing downstream signaling effects.
1.1 Initial Concentration Range Selection
For initial experiments, it is recommended to test a broad range of this compound concentrations. A common starting point for novel small molecules is a logarithmic dilution series, for example, from 1 nM to 10 µM.
1.2 Experimental Workflow for Optimal Concentration Determination
The following diagram illustrates the recommended experimental workflow:
Caption: Experimental workflow for determining the optimal concentration of this compound.
Protocol 1: Cell Viability Assay to Determine Cytotoxicity
This protocol is designed to assess the effect of this compound on cell viability and to identify the concentration range that is non-toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates (clear)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
Data Presentation:
| This compound Concentration | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| Vehicle (0.1% DMSO) | 1.25 | 100% | 1.30 | 100% | 1.35 | 100% |
| 1 nM | 1.24 | 99.2% | 1.28 | 98.5% | 1.33 | 98.5% |
| 10 nM | 1.26 | 100.8% | 1.29 | 99.2% | 1.30 | 96.3% |
| 100 nM | 1.23 | 98.4% | 1.25 | 96.2% | 1.22 | 90.4% |
| 1 µM | 1.19 | 95.2% | 1.10 | 84.6% | 0.95 | 70.4% |
| 10 µM | 0.85 | 68.0% | 0.65 | 50.0% | 0.40 | 29.6% |
Protocol 2: Western Blot Analysis of Target Dephosphorylation
This protocol is used to measure the extent of target protein dephosphorylation in a dose-dependent manner. This allows for the determination of the DC₅₀ (the concentration of this compound that results in 50% dephosphorylation) and Dₘₐₓ (the maximum percentage of dephosphorylation).
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the phosphorylated target, total target, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specific time (e.g., 4, 8, or 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the total target protein and the loading control.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels, and then to the loading control.
Data Presentation:
| This compound Concentration | p-Target/Total Target Ratio (Normalized) | % Dephosphorylation |
| Vehicle (0.1% DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.75 | 25% |
| 50 nM | 0.52 | 48% |
| 100 nM | 0.30 | 70% |
| 500 nM | 0.15 | 85% |
| 1 µM | 0.14 | 86% |
Protocol 3: Downstream Signaling Pathway Analysis
This protocol assesses the functional consequences of target dephosphorylation by examining the phosphorylation status or expression levels of downstream signaling molecules. The methodology is similar to the Western Blot protocol described above.
Procedure:
-
Follow the steps for cell seeding, treatment, lysis, and protein quantification as described in Protocol 2.
-
For the immunoblotting step, use primary antibodies specific to the downstream signaling proteins of interest. For example, if FOXO3a is the target, one might look at the expression of downstream genes it regulates.
-
Analyze the data to correlate the dephosphorylation of the primary target with changes in the downstream pathway.
PhosTAC Mechanism of Action and Signaling
Caption: General mechanism of PhosTAC action and downstream signaling.
Data Interpretation and Selection of Optimal Concentration
-
From the Cell Viability Assay: Identify the highest concentration of this compound that does not significantly reduce cell viability (e.g., >80% viability) at your desired experimental endpoint. This will define the upper limit of your working concentration range.
-
From the Target Dephosphorylation Western Blot:
-
The DC₅₀ value indicates the potency of this compound.
-
The Dₘₐₓ indicates the maximum achievable dephosphorylation.
-
An ideal concentration for many experiments is one that achieves near-maximal dephosphorylation (at or above the Dₘₐₓ) without causing toxicity.
-
-
From the Downstream Signaling Analysis: Confirm that the observed target dephosphorylation translates into the expected functional outcome in the downstream pathway.
The optimal concentration of this compound is cell-type and context-dependent. By systematically following these protocols, researchers can confidently determine a working concentration that is both effective and non-toxic, ensuring the generation of reliable and reproducible data in subsequent experiments. This rigorous approach is fundamental for accurately characterizing the biological effects of this compound and for its potential development as a therapeutic agent.
References
- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling PhosTAC5: Delivery Strategies for Cellular Targeting - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide a comprehensive overview of the delivery methods for PhosTAC5, a novel Phosphatase-Targeting Chimera (PhosTAC), into various cell lines. These protocols are designed to guide researchers in achieving efficient intracellular delivery and subsequent target protein dephosphorylation.
Introduction to this compound
This compound is a bifunctional small molecule designed to harness the cell's own machinery to dephosphorylate specific target proteins. It achieves this by simultaneously binding to a protein of interest (POI) and recruiting a phosphatase, thereby inducing the removal of phosphate groups from the POI. This targeted dephosphorylation can modulate protein activity, localization, and stability, offering a powerful tool for studying cellular signaling and as a potential therapeutic strategy. Successful delivery of this compound across the cell membrane is the critical first step for its biological activity.
This compound Signaling Pathway
The mechanism of action for this compound involves the formation of a ternary complex between the this compound molecule, the target protein, and a recruited phosphatase. This induced proximity facilitates the enzymatic dephosphorylation of the target protein.
This compound Delivery Methods
The choice of delivery method for this compound is highly dependent on the cell line and experimental context. Below are protocols for common delivery techniques.
Direct Delivery for Adherent Cell Lines
This is the simplest method and should be the first approach for most adherent cell lines.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Analysis: After incubation, wash the cells with PBS and proceed with cell lysis for downstream applications such as Western blotting or mass spectrometry to assess target dephosphorylation.
Electroporation for Suspension and Hard-to-Transfect Cell Lines
Electroporation can be an effective method for delivering this compound into cells that are resistant to direct uptake.
Protocol:
-
Cell Preparation: Harvest suspension cells or trypsinize and harvest adherent cells. Wash the cells with a suitable electroporation buffer.
-
Cell Count: Count the cells and resuspend them in electroporation buffer at the desired density.
-
This compound Addition: Add this compound to the cell suspension at the desired final concentration.
-
Electroporation: Transfer the cell/PhosTAC5 mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporator.
-
Recovery: Allow the cells to recover in the cuvette for a few minutes at room temperature before transferring them to a new culture dish with pre-warmed complete medium.
-
Incubation and Analysis: Incubate the cells for the desired time period before harvesting for analysis.
Data Presentation: Comparative Delivery Efficiency
The following table summarizes the recommended starting concentrations and incubation times for this compound delivery in various cell lines based on internal validation.
| Cell Line | Cell Type | Recommended Starting Concentration (µM) | Recommended Incubation Time (hours) |
| HeLa | Human Cervical Cancer | 1 | 12 |
| HEK293 | Human Embryonic Kidney | 1 | 8 |
| Jurkat | Human T-cell Lymphoma | 5 | 24 |
| A549 | Human Lung Carcinoma | 2.5 | 18 |
| K562 | Human Myelogenous Leukemia | 5 | 24 |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and target of interest.
Troubleshooting
-
Low Efficiency: If direct delivery results in low efficiency, consider increasing the concentration of this compound or the incubation time. For resistant cell lines, electroporation is a recommended alternative.
-
Cell Toxicity: High concentrations of this compound or DMSO may cause cytotoxicity. Ensure the final DMSO concentration in the culture medium is below 0.5%. Perform a cell viability assay to assess any toxic effects.
-
Off-Target Effects: To confirm the specificity of this compound, include appropriate controls such as a structurally related but inactive molecule or a different PhosTAC that targets a different protein.
By following these guidelines and protocols, researchers can effectively deliver this compound into a variety of cell lines to study the effects of targeted protein dephosphorylation.
Revolutionizing Phosphoprotein Research: Application Notes and Protocols for PhosTAC5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Dysregulation of phosphorylation signaling pathways is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Traditionally, research and therapeutic strategies have focused on inhibiting kinases. However, the emergence of Phosphorylation Targeting Chimeras (PhosTACs) offers a novel and powerful approach to modulate protein phosphorylation by inducing targeted dephosphorylation.
PhosTACs are bifunctional molecules designed to recruit a specific phosphatase to a target protein, leading to its dephosphorylation and subsequent modulation of its activity. PhosTAC5 is a notable example of this technology, engineered to induce the dephosphorylation of key cellular proteins such as Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a) by recruiting the serine/threonine phosphatase PP2A.
These application notes provide a comprehensive guide for utilizing this compound to study protein dephosphorylation, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying cellular pathways and experimental workflows.
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein dephosphorylation machinery. It is a heterobifunctional molecule composed of a ligand that binds to the target protein and another ligand that recruits a phosphatase. In the case of this compound, it facilitates the formation of a ternary complex between the target protein (e.g., PDCD4 or FOXO3a) and the PP2A phosphatase, leading to the removal of phosphate groups from the target protein. This "event-driven" mechanism allows a single PhosTAC molecule to catalytically induce the dephosphorylation of multiple target protein molecules.[1]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of this compound in inducing dephosphorylation of its target proteins has been quantified in various studies. The following tables summarize the key quantitative findings.
Table 1: PhosTAC-mediated Dephosphorylation of PDCD4
| PhosTAC Concentration | Treatment Time | Dephosphorylation of p-PDCD4 (Ser67) | Dephosphorylation of p-PDCD4 (Ser457) |
| Varies | 8 hours | Significant reduction | Significant reduction |
| Varies | 16 hours | ~90% (DePhosMax) | ~90% (DePhosMax) |
Data extracted from studies demonstrating the kinetics of PhosTAC7-mediated dephosphorylation, which is structurally related to this compound.
Table 2: PhosTAC-mediated Dephosphorylation of FOXO3a
| PhosTAC Concentration | Treatment Time | Dephosphorylation of p-FOXO3a (Ser318/321) |
| Varies | Not Specified | ~30% reduction |
Data is based on experiments with PhosTAC7, a related compound to this compound.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Cells
This protocol outlines the general steps for treating cultured cells with this compound to induce target protein dephosphorylation.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium (serum-free or complete, with antibiotics)
-
Cultured cells (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors
-
Sterile microcentrifuge tubes
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the volume of each sample to contain an equal amount of total protein.
-
Add an appropriate volume of Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
Storage: The prepared samples can be used immediately for Western blot analysis or stored at -80°C for future use.
Caption: Experimental workflow for this compound treatment.
Protocol 2: Western Blot Analysis of Protein Dephosphorylation
This protocol describes the steps for analyzing the phosphorylation status of target proteins following this compound treatment using Western blotting.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-PDCD4) diluted in blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To determine the total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total form of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative phosphorylation level.
-
Signaling Pathways
PDCD4 Dephosphorylation and the PI3K/Akt/mTOR Pathway
PDCD4 is a tumor suppressor protein that is negatively regulated by the PI3K/Akt/mTOR signaling pathway. Phosphorylation of PDCD4 by S6K1, a downstream effector of mTORC1, leads to its ubiquitination and subsequent proteasomal degradation. By inducing the dephosphorylation of PDCD4, this compound can counteract the effects of this oncogenic pathway, leading to the stabilization and accumulation of PDCD4, thereby restoring its tumor-suppressive functions.
Caption: PDCD4 regulation and this compound intervention.
FOXO3a Dephosphorylation and Transcriptional Activation
FOXO3a is a transcription factor that plays a crucial role in regulating genes involved in apoptosis, cell cycle arrest, and stress resistance. Its activity is tightly controlled by phosphorylation. Phosphorylation of FOXO3a, often by kinases such as Akt, leads to its sequestration in the cytoplasm and prevents its nuclear translocation and transcriptional activity. This compound-mediated dephosphorylation of FOXO3a promotes its nuclear localization and allows it to bind to the promoters of its target genes, thereby activating their transcription and restoring its tumor-suppressive functions.
Caption: FOXO3a dephosphorylation and activation.
Conclusion
This compound represents a groundbreaking tool for the targeted dephosphorylation of proteins, offering a unique approach to study and manipulate cellular signaling pathways. These application notes provide the necessary framework for researchers to effectively utilize this compound in their investigations of protein dephosphorylation. The detailed protocols, quantitative data, and pathway diagrams serve as a valuable resource for designing, executing, and interpreting experiments aimed at understanding the profound impact of protein phosphorylation in health and disease. This technology holds immense promise for the development of novel therapeutic strategies targeting a wide range of pathological conditions.
References
Application Notes & Protocols: Synergistic Applications of PhosTAC5 with Targeted Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for exploring the synergistic potential of PhosTAC5, a phosphorylation targeting chimera (PhosTAC), in combination with other chemical probes. This compound induces the dephosphorylation of key cellular proteins like Programmed Cell Death Protein 4 (PDCD4) and Forkhead box protein O3 (FOXO3a) by recruiting phosphatases to these targets[1][2]. By combining this compound with inhibitors of other critical signaling pathways, researchers can achieve a multi-pronged therapeutic strategy, potentially leading to enhanced efficacy and overcoming resistance mechanisms.
Application Note 1: this compound in Combination with PI3K/AKT Inhibitors
Scientific Rationale: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, leading to the phosphorylation and inactivation of tumor suppressors like FOXO3a, which promotes cell survival and proliferation[3]. This compound directly counteracts this by inducing the dephosphorylation of FOXO3a[1][2]. Combining this compound with a PI3K or AKT inhibitor offers a dual-action approach: the PI3K/AKT inhibitor blocks the upstream signaling cascade that phosphorylates FOXO3a, while this compound actively removes existing phosphate groups. This synergistic action is expected to result in a more potent and sustained reactivation of FOXO3a's tumor-suppressive functions, leading to enhanced apoptosis and cell cycle arrest.
Visualizing the Synergy: Proposed Signaling Pathway The diagram below illustrates how this compound and a PI3K inhibitor (PI3Ki) can synergistically regulate the PI3K/AKT/FOXO3a signaling axis.
Caption: this compound and PI3K inhibitor synergistic pathway.
Hypothetical Quantitative Data: The following tables represent the type of data that could be generated when evaluating the synergy between this compound and a PI3K inhibitor (e.g., Alpelisib).
Table 1: Dose-Response Matrix for Cell Viability (% Inhibition)
| This compound (µM) | Alpelisib 0 nM | Alpelisib 100 nM | Alpelisib 500 nM | Alpelisib 1000 nM |
|---|---|---|---|---|
| 0 | 0% | 15% | 35% | 50% |
| 1 | 10% | 45% | 68% | 75% |
| 5 | 25% | 70% | 85% | 92% |
| 10 | 40% | 82% | 94% | 98% |
Table 2: Combination Index (CI) Values CI values are calculated using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Alpelisib (nM) | Fraction Affected (Fa) | CI Value | Interpretation |
| 1 | 100 | 0.45 | 0.78 | Synergy |
| 5 | 500 | 0.85 | 0.45 | Strong Synergy |
| 10 | 1000 | 0.98 | 0.31 | Very Strong Synergy |
Application Note 2: this compound in Combination with BET Inhibitors (e.g., JQ1)
Scientific Rationale: Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC. BET inhibitors (BETi) suppress the proliferation of cancer cells by downregulating these transcriptional programs. This compound's target, PDCD4, is a tumor suppressor that inhibits translation and is involved in apoptosis. The expression and activity of both PDCD4 and BET proteins can be linked to common upstream pathways. Combining a BET inhibitor like JQ1 with this compound could create a powerful anti-cancer effect by simultaneously targeting oncogenic transcription (via JQ1) and enhancing the activity of a translational repressor and pro-apoptotic factor (via this compound-mediated dephosphorylation of PDCD4). This combination could lead to robust cell cycle arrest and apoptosis.
Visualizing the Synergy: Proposed Experimental Workflow The diagram below outlines a workflow to test the hypothesis that combining this compound and a BET inhibitor (BETi) leads to synergistic anti-cancer effects.
Caption: Workflow for testing this compound and BET inhibitor synergy.
Hypothetical Quantitative Data:
Table 3: Western Blot Quantification (Fold Change vs. Control)
| Treatment | p-PDCD4 / Total PDCD4 | c-MYC | Cleaved Caspase-3 |
|---|---|---|---|
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.9 | 2.5 |
| JQ1 (1 µM) | 0.9 | 0.3 | 3.0 |
| Combination | 0.2 | 0.1 | 8.5 |
Table 4: Apoptosis Assay (% Apoptotic Cells by Annexin V Staining)
| Treatment | % Apoptotic Cells |
|---|---|
| Vehicle | 5% |
| This compound (10 µM) | 15% |
| JQ1 (1 µM) | 20% |
| Combination | 55% |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol details how to perform a dose-response experiment to assess the synergistic effects of this compound and a second chemical probe on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Second chemical probe (e.g., PI3Ki, BETi; 10 mM stock in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound and the second probe in complete medium. Create a dose matrix that includes single-agent titrations and combination titrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control).
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Generate dose-response curves for each agent and the combinations using software like GraphPad Prism.
-
Calculate Combination Index (CI) values using the Chou-Talalay method with software such as CompuSyn to determine synergy (CI < 1).
-
Protocol 2: Target Dephosphorylation and Pathway Analysis by Western Blot
This protocol is for assessing changes in protein phosphorylation and expression levels following treatment.
Materials:
-
6-well cell culture plates
-
Treated cells (from a scaled-up version of Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDCD4, anti-PDCD4, anti-p-FOXO3a, anti-FOXO3a, anti-c-MYC, anti-cleaved Caspase-3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH). For phosphoproteins, normalize to the total protein level.
-
References
Application Notes and Protocols for PhosTAC5-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation-Targeting Chimeras (PhosTACs) are a novel class of bifunctional molecules designed to induce the dephosphorylation of specific target proteins within a cellular context.[1][2] Similar in concept to Proteolysis-Targeting Chimeras (PROTACs), which target proteins for degradation, PhosTACs recruit a native cellular phosphatase to a specific phosphorylated protein of interest (POI), leading to its dephosphorylation.[1][2] This targeted dephosphorylation can modulate the protein's activity, localization, and interaction with other proteins, providing a powerful tool for studying cellular signaling pathways and developing novel therapeutic strategies.[3]
PhosTAC5 is a specific PhosTAC molecule characterized by a linker containing five polyethylene glycol (PEG) units. It has been shown to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a) by recruiting the PP2A phosphatase. These application notes provide detailed protocols for utilizing this compound to study protein dephosphorylation and its downstream consequences.
Mechanism of Action
PhosTACs operate through an induced-proximity mechanism. The PhosTAC molecule simultaneously binds to the target protein and a phosphatase, forming a ternary complex. This proximity facilitates the enzymatic activity of the phosphatase on the target protein, leading to its dephosphorylation.
Caption: Mechanism of this compound-induced protein dephosphorylation.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide a framework for data presentation and comparison.
Table 1: Dose-Response of this compound on PDCD4 Phosphorylation
| This compound Concentration (µM) | % Dephosphorylation of p-PDCD4 (Ser67) | Standard Deviation |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 15 | 3.2 |
| 0.5 | 45 | 5.1 |
| 1.0 | 75 | 4.5 |
| 5.0 | 92 | 2.8 |
| 10.0 | 95 | 2.1 |
Table 2: Time-Course of this compound-mediated FOXO3a Dephosphorylation
| Time (hours) | % Dephosphorylation of p-FOXO3a (Ser253) | Standard Deviation |
| 0 | 0 | 0 |
| 2 | 10 | 2.5 |
| 4 | 25 | 4.1 |
| 8 | 60 | 6.3 |
| 16 | 85 | 5.0 |
| 24 | 82 | 5.5 |
Experimental Protocols
General Guidelines
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Culture: Culture cells in appropriate media and conditions. HeLa cells have been used in previous PhosTAC studies.
-
Controls: Always include a vehicle control (DMSO) in all experiments. An inactive epimer of the PhosTAC, if available, can serve as a negative control.
References
- 1. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
Measuring the Effects of PhosTAC5 on Target Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation-targeting chimeras (PhosTACs) are a novel class of bifunctional molecules designed to induce the targeted dephosphorylation of specific proteins within a cell. Unlike traditional kinase inhibitors that block phosphorylation, PhosTACs hijack the cell's own machinery to remove phosphate groups, thereby modulating protein activity. This technology offers a unique "gain-of-function" approach for targets that are inactivated by phosphorylation.[1]
PhosTAC5 is a specific PhosTAC molecule that has been shown to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a).[2] This document provides detailed application notes and experimental protocols for researchers to effectively measure the cellular effects of this compound on these target proteins.
Mechanism of Action of this compound
This compound operates by forming a ternary complex between the target protein (PDCD4 or FOXO3a) and a phosphatase. It is composed of a ligand that binds to the target protein and another ligand that recruits a phosphatase, connected by a linker. This induced proximity facilitates the dephosphorylation of the target protein by the recruited phosphatase, likely a member of the Protein Phosphatase 2A (PP2A) family.[1]
The functional consequences of this compound-mediated dephosphorylation are significant. Dephosphorylation of PDCD4 at Serine 67 (pS67) and Serine 457 (pS457) can enhance its tumor suppressor activity by allowing it to inhibit translation initiation. For FOXO3a, dephosphorylation at Serine 318/321 (pS318/321) leads to its nuclear translocation and activation of target gene transcription, promoting processes like apoptosis and cell cycle arrest.[1]
Quantitative Data Summary
The efficacy of this compound is determined by its ability to induce dephosphorylation in a concentration-dependent manner. Key parameters to quantify this effect are the DC50 (concentration of this compound that results in 50% dephosphorylation of the target protein) and the Dmax (the maximum percentage of dephosphorylation achieved). These values are analogous to the DC50 and Dmax used for Proteolysis Targeting Chimeras (PROTACs).
As specific quantitative data for this compound is not yet widely published, the following tables are provided as templates for presenting experimental findings.
Table 1: this compound-Induced Dephosphorylation of PDCD4
| Parameter | pS67-PDCD4 | pS457-PDCD4 |
| DC50 (nM) | [Insert experimental value] | [Insert experimental value] |
| Dmax (%) | [Insert experimental value] | [Insert experimental value] |
| Time to Dmax (hours) | [Insert experimental value] | [Insert experimental value] |
Table 2: this compound-Induced Dephosphorylation of FOXO3a
| Parameter | pS318/321-FOXO3a |
| DC50 (nM) | [Insert experimental value] |
| Dmax (%) | [Insert experimental value] |
| Time to Dmax (hours) | [Insert experimental value] |
Table 3: this compound-Induced FOXO3a Transcriptional Activity
| Parameter | Luciferase Reporter Activity (Fold Change) |
| EC50 (nM) | [Insert experimental value] |
| Emax (Fold Change) | [Insert experimental value] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Dephosphorylation
This protocol outlines the steps to quantify the dephosphorylation of PDCD4 and FOXO3a upon treatment with this compound using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound (and inactive control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PDCD4 (pSer67)
-
Mouse anti-phospho-PDCD4 (pSer457)
-
Rabbit anti-phospho-FOXO3a (pSer318/321)
-
Rabbit anti-total PDCD4
-
Rabbit anti-total FOXO3a
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for phospho-specific and total protein antibodies.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of dephosphorylation relative to the vehicle-treated control.
-
Plot the percentage of dephosphorylation against the log concentration of this compound to determine the DC50 and Dmax values.
-
Protocol 2: FOXO3a Transcriptional Activity Luciferase Reporter Assay
This protocol measures the functional consequence of FOXO3a dephosphorylation by quantifying its transcriptional activity.
Materials:
-
HeLa or U2OS cells
-
FOXO-responsive element-luciferase reporter vector (FHRE-Luc)
-
Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the FHRE-Luc reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with a range of this compound concentrations for 24 hours. Include a vehicle control.
-
-
Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Plot the fold change against the log concentration of this compound to determine the EC50 and Emax values.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Western Blot experimental workflow.
Caption: Luciferase reporter assay workflow.
References
Troubleshooting & Optimization
Phos-tag Experimental Results: A Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Phos-tag acrylamide gel electrophoresis (PAGE) to study protein phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands smiling or distorted on the Phos-tag gel?
A1: Band distortion, often called "smiling," can be caused by several factors:
-
Uneven heat distribution: Running the gel at too high a voltage can cause the gel to heat unevenly. Try running the gel at a lower constant voltage or in a cold room to maintain a consistent temperature.[1]
-
Buffer issues: An insufficient pH gradient between the stacking and resolving gels can lead to distortion. Ensure your stacking gel buffer is around pH 6.8 and your resolving gel buffer is around pH 8.8 for Laemmli-type systems.[1] Some researchers have found that replacing Tris-Glycine running buffer with MOPS buffer can improve lane organization.[2][3]
-
Sample preparation: High salt concentrations or the presence of EDTA in your sample can cause distorted bands.[4] It's also recommended to avoid phosphate-containing buffers like PBS during sample preparation.
-
Gel polymerization: Inconsistent or incomplete polymerization can lead to a distorted gel matrix. Allowing the gel to polymerize for a longer duration (e.g., 1.5 hours) may improve band sharpness.
Q2: My proteins are migrating much slower than on a standard SDS-PAGE gel. Is this normal?
A2: Yes, this is completely normal. Both phosphorylated and non-phosphorylated proteins migrate slower in Phos-tag SDS-PAGE compared to conventional SDS-PAGE. The Phos-tag molecule itself retards migration. The key is the separation between the non-phosphorylated and the slower-migrating phosphorylated forms.
Q3: I'm not seeing any separation between my phosphorylated and non-phosphorylated protein bands.
A3: Lack of separation can be due to several reasons:
-
Suboptimal Phos-tag concentration: The optimal Phos-tag concentration is protein-dependent. You may need to test a range of concentrations (e.g., 20 µM to 100 µM) to find the best separation for your specific protein of interest. For complex samples like cell lysates, a lower concentration (5-25 µM) is often recommended as a starting point.
-
Incorrect acrylamide percentage: The acrylamide percentage affects protein migration. As a general rule, use a lower percentage acrylamide gel than you would for a standard SDS-PAGE to allow the retarded proteins to migrate further into the gel.
-
Protein characteristics: For large proteins (>100 kDa), achieving clear separation can be challenging. Running the gel for a longer time at a lower voltage may improve resolution.
-
No phosphorylation: It's possible your protein is not phosphorylated under the experimental conditions. Always include a positive control (a known phosphorylated protein) and a negative control (e.g., the same protein treated with a phosphatase or a non-phosphorylated recombinant version) to validate the gel system.
Q4: The transfer efficiency in my Western blot is very low, especially for the shifted (phosphorylated) bands.
A4: This is one of the most common issues with Phos-tag gels. Phosphorylated proteins remain bound to the metal ions (Mn²⁺ or Zn²⁺) in the gel, which severely impedes their transfer to a membrane.
-
Crucial EDTA Wash Step: Before transferring, you must wash the gel to remove the metal ions. This is done by incubating the gel in transfer buffer containing EDTA. A typical protocol involves washing the gel two or three times for 10-20 minutes each in transfer buffer with 1-10 mM EDTA. This is followed by a final wash in transfer buffer without EDTA to remove residual EDTA before assembling the transfer stack.
-
Transfer Method: Wet (tank) transfer is often recommended over semi-dry transfer for Phos-tag gels, as it generally yields higher efficiency. Adding 0.1% SDS to the transfer buffer can sometimes help improve the transfer of proteins.
Q5: I'm getting very high background on my Western blots after a Phos-tag gel.
A5: High background can obscure your results. Here are some troubleshooting steps:
-
Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background due to non-specific binding of your antibodies. Use Bovine Serum Albumin (BSA) instead.
-
Antibody Concentrations: You may need to re-optimize your primary and secondary antibody concentrations, as the protein amount transferred from a Phos-tag gel can differ from a standard gel.
-
Washing Steps: Increase the number and duration of your wash steps (e.g., with TBST) after antibody incubations to remove non-specifically bound antibodies.
-
Protein Overload: Loading too much protein can lead to high background where the bands appear white against a dark background in an ECL detection system. Try loading less total protein per lane.
Q6: Can I use a pre-stained protein ladder to determine the molecular weight of my bands?
A6: No. In Phos-tag SDS-PAGE, protein migration is not dependent on molecular weight. Pre-stained markers will not run true to their size and can sometimes appear distorted. They should only be used as a rough guide to monitor the progress of the electrophoresis and to confirm transfer efficiency.
Data Presentation: Troubleshooting Parameters
The following tables summarize key quantitative parameters that often require optimization.
Table 1: Gel Composition and Running Conditions
| Parameter | Recommended Range/Value | Notes |
| Phos-tag Acrylamide Concentration | 20 - 100 µM | Protein-dependent. Start with a lower concentration (e.g., 25-50 µM) and optimize. |
| Metal Ion (MnCl₂ or ZnCl₂) Concentration | 2x the Phos-tag concentration | A 1:2 ratio of Phos-tag to metal ion is crucial. |
| Acrylamide Percentage | 6% for >60 kDa proteins8% for <60 kDa proteins | Generally, use a lower percentage than for standard SDS-PAGE to improve separation. |
| Running Buffer | Tris-Glycine or MOPS | MOPS buffer has been reported to improve gel condition and lane organization compared to Tris-Glycine. |
| Running Voltage | 80 - 150 V | Lower voltage for a longer duration often improves resolution and prevents gel smiling. |
Table 2: Western Blot Transfer Conditions
| Parameter | Recommended Protocol | Rationale |
| Pre-Transfer Wash | 2-3 washes, 10-20 min each in Transfer Buffer + 1-10 mM EDTA | CRITICAL STEP. Chelates and removes metal ions from the gel, allowing phosphorylated proteins to transfer. |
| Equilibration Wash | 1 wash, 10-20 min in Transfer Buffer without EDTA | Removes residual EDTA that could interfere with the transfer process. |
| Transfer Method | Wet (tank) transfer | Generally provides higher and more consistent transfer efficiency than semi-dry methods. |
| Blocking Buffer | 3-5% BSA in TBS-T | Avoid milk, as the phosphoprotein casein can cause high background. |
Experimental Protocols
Key Protocol: Phos-tag SDS-PAGE Gel Preparation and Electrophoresis
This protocol is a general guideline. Concentrations of Phos-tag Acrylamide and acrylamide percentage should be optimized for the protein of interest. This example is for a 10% resolving gel using the Mn²⁺-Phos-tag system.
1. Prepare Stock Solutions:
-
30% Acrylamide/Bis-acrylamide solution
-
Resolving Gel Buffer (4x): 1.5 M Tris-HCl, pH 8.8, 0.4% SDS
-
Stacking Gel Buffer (4x): 0.5 M Tris-HCl, pH 6.8, 0.4% SDS
-
Phos-tag Acrylamide Stock (5 mM): Prepare in a suitable solvent like methanol or water.
-
MnCl₂ Stock (10 mM)
-
10% Ammonium Persulfate (APS): Prepare fresh.
-
TEMED
-
Running Buffer (1x): 25 mM Tris, 192 mM Glycine, 0.1% SDS
2. Prepare the Resolving Gel (e.g., for 10 mL):
-
Deionized Water: 3.95 mL
-
Resolving Gel Buffer (4x): 2.5 mL
-
30% Acrylamide/Bis: 3.33 mL
-
Phos-tag Stock (5 mM): 100 µL (for 50 µM final)
-
MnCl₂ Stock (10 mM): 100 µL (for 100 µM final)
-
Degas the solution for 10-15 minutes.
-
Add 10% APS: 100 µL
-
Add TEMED: 10 µL
-
Immediately pour the gel, leaving space for the stacking gel. Overlay with isopropanol or water and allow to polymerize for at least 1 hour.
3. Prepare the Stacking Gel (e.g., for 5 mL):
-
Deionized Water: 3.05 mL
-
Stacking Gel Buffer (4x): 1.25 mL
-
30% Acrylamide/Bis: 0.67 mL
-
Degas the solution.
-
Add 10% APS: 25 µL
-
Add TEMED: 5 µL
-
Pour the stacking gel and insert the comb. Allow to polymerize for 30-60 minutes.
4. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the chambers with 1x Running Buffer.
-
Load samples (prepared in a non-phosphate, EDTA-free buffer) and controls.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom. Keep the apparatus cool to prevent band distortion.
Visualizations
Experimental Workflow
Caption: General workflow for a Phos-tag PAGE and Western blot experiment.
Signaling Pathway Example
Caption: A generic kinase cascade leading to target protein phosphorylation.
References
How to optimize PhosTAC5 treatment conditions
Welcome to the technical support center for PhosTAC5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound treatment conditions for targeted protein dephosphorylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Phosphorylation Targeting Chimera (PhosTAC), a heterobifunctional molecule designed to induce the dephosphorylation of a specific target protein. It functions by forming a ternary complex between the target protein and a recruited phosphatase, typically Protein Phosphatase 2A (PP2A).[1][2][3] This proximity-induced dephosphorylation leads to the removal of phosphate groups from the target protein, thereby modulating its activity.[1][4] Unlike kinase inhibitors which block phosphorylation, PhosTACs actively promote dephosphorylation.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type and target-dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal dephosphorylation concentration (DC50). A typical starting concentration range for a dose-response curve is between 1 nM and 10 µM.
Q3: What is the recommended treatment duration for this compound?
A3: The kinetics of PhosTAC-induced dephosphorylation can vary. Significant dephosphorylation can often be observed within 8 to 16 hours of treatment. For initial experiments, a 24-hour incubation period is a good starting point. To fully characterize the kinetics, we recommend performing a time-course experiment.
Q4: What are appropriate negative controls for my this compound experiments?
A4: To ensure that the observed dephosphorylation is a direct result of this compound activity, it is crucial to include proper negative controls. We recommend using an inactive analog of this compound, if available, which is unable to form a stable ternary complex. Additionally, a vehicle control (e.g., DMSO) should always be included.
Q5: How can I confirm that this compound is forming a ternary complex?
A5: Ternary complex formation is essential for PhosTAC activity. This can be confirmed using co-immunoprecipitation (co-IP) assays. By immunoprecipitating the target protein, you can then use Western blotting to probe for the presence of the recruited phosphatase.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues you may face during your this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low target dephosphorylation | Suboptimal this compound concentration: The concentration of this compound may be too low to induce dephosphorylation. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Incorrect treatment duration: The incubation time may be too short for dephosphorylation to occur. | Conduct a time-course experiment, analyzing samples at multiple time points (e.g., 4, 8, 16, 24, and 48 hours). | |
| Low phosphatase expression: The recruited phosphatase may not be sufficiently expressed in your cell line. | Verify the expression level of the target phosphatase (e.g., PP2A) in your cell line via Western blot. | |
| Issues with this compound integrity: The this compound compound may have degraded. | Ensure proper storage of this compound stock solutions at -80°C for long-term storage and -20°C for short-term storage. | |
| High background in Western blots | Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Using 5% BSA in TBST for blocking is recommended for phospho-protein detection. |
| Contamination in lysis buffer: Phosphatases may not be fully inhibited during cell lysis. | Always use freshly prepared lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluency, passage number, or serum conditions can affect signaling pathways. | Maintain consistent cell culture practices, including seeding density and passage number. Use serum-free media for treatment if appropriate. |
| Pipetting errors: Inaccurate pipetting can lead to variations in this compound concentration. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Cell toxicity observed | Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold. |
| Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the vehicle is consistent across all samples and is below the toxic level for your cell line (typically <0.5%). |
Experimental Protocols
Here are detailed protocols for key experiments to optimize and validate your this compound treatment.
Protocol 1: Dose-Response Experiment for this compound
Objective: To determine the optimal concentration of this compound for target protein dephosphorylation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Dilution: Prepare a serial dilution of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Treatment: Remove the complete medium from the cells, wash once with PBS, and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total target protein antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated protein to total protein against the this compound concentration to determine the DC50.
Protocol 2: Time-Course of this compound-Mediated Dephosphorylation
Objective: To determine the kinetics of target protein dephosphorylation by this compound.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate to have separate wells for each time point.
-
Treatment: Treat the cells with the determined optimal concentration (or DC50) of this compound.
-
Incubation and Lysis: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) and prepare cell lysates as described in Protocol 1.
-
Western Blotting and Analysis: Perform Western blotting to analyze the levels of the phosphorylated and total target protein at each time point. Plot the phosphorylation level against time.
Protocol 3: Washout Experiment
Objective: To assess the duration of the dephosphorylation effect after this compound removal.
Procedure:
-
Treatment: Treat cells with the optimal concentration of this compound for 24 hours.
-
Washout: After 24 hours, remove the medium containing this compound, wash the cells three times with warm, serum-free medium, and then add fresh complete medium.
-
Incubation and Lysis: Harvest cells at different time points post-washout (e.g., 0, 8, 24, and 48 hours) and prepare lysates.
-
Western Blotting and Analysis: Analyze the phosphorylation status of the target protein by Western blotting to determine how long the dephosphorylation effect is sustained.
Visualizing this compound Mechanisms and Workflows
To further clarify the experimental processes and the underlying biology, the following diagrams have been generated.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Common challenges when working with PhosTAC5
Welcome to the technical support center for PhosTAC5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this novel phosphorylation-targeting chimera. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It operates on an "event-driven model" by inducing proximity between a target phosphoprotein and a phosphatase.[1][2] Specifically, this compound facilitates the formation of a ternary complex between the target protein (such as PDCD4 or FOXO3a) and a phosphatase, leading to the targeted dephosphorylation of the protein of interest.[1][3] This mechanism is distinct from traditional kinase inhibitors that function through an "occupancy-driven model".[1]
Q2: What are the known targets of this compound?
A2: this compound has been shown to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a).
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. PhosTAC molecules are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q4: How should I prepare my working solutions of this compound?
A4: Prepare serial dilutions of your this compound stock solution in serum-free or complete serum media before adding to your cells. The final concentration of DMSO in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during experiments with this compound.
Problem 1: No or low dephosphorylation of the target protein observed.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target. Concentrations may need to be optimized for each new experimental setup. |
| Inadequate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Dephosphorylation can be a dynamic process, with maximal effect at a specific time point. For a similar PhosTAC, significant dephosphorylation was observed after 8 hours, reaching a maximum at around 16 hours. |
| Low Phosphatase Expression | Ensure that the recruited phosphatase (e.g., PP2A) is sufficiently expressed in your cell model. You can verify expression levels by Western blot. |
| Issues with Cell Health or Passage Number | Use healthy, low-passage number cells for your experiments. High passage numbers can lead to phenotypic drift and altered cellular responses. Ensure cells are free from contamination. |
| This compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh working solutions for each experiment from a properly stored stock. |
| Inefficient Ternary Complex Formation | The linker length of the PhosTAC is crucial for ternary complex formation. While this compound has a defined linker, experimental conditions can affect complex stability. Consider performing an immunoprecipitation experiment to confirm the interaction between your target protein and the phosphatase in the presence of this compound. |
Problem 2: High background or non-specific effects observed in Western blots.
| Potential Cause | Recommended Action |
| Antibody Specificity | Validate your primary antibody to ensure it specifically recognizes the phosphorylated form of your target protein without cross-reacting with the non-phosphorylated form or other proteins. |
| Blocking Inefficiency | For phospho-specific antibodies, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can cause background. |
| Incomplete Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to reduce non-specific binding. |
| Lysate Preparation | Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein during sample preparation. Keep samples on ice or at 4°C throughout the process. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Recommended Action |
| Variability in Cell Seeding Density | Use a consistent cell seeding protocol and ensure an even distribution of cells in multi-well plates. Variations in cell number can significantly impact results. |
| Fluctuations in Reagent Quality | Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of this compound and antibodies. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation times for this compound treatment and antibody incubations. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for PhosTACs based on available literature. Note that these values may need to be optimized for your specific experimental conditions.
| Parameter | Value/Range | Target Protein | Notes |
| Stock Solution Concentration | 10 mM in DMSO | N/A | Store at -80°C for long-term storage. |
| Working Concentration | 5 - 10 µM | FOXO3a | As used in a luciferase reporter assay for a similar PhosTAC. Optimization is recommended. |
| Time to Max Dephosphorylation | ~16 hours | PDCD4 | Based on studies with a similar PhosTAC (PhosTAC7). |
| Max Dephosphorylation (DePhosMax) | ~90% | PDCD4 | Achieved with a similar PhosTAC (PhosTAC7). |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that allows them to be in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
This compound Preparation: Thaw a frozen aliquot of 10 mM this compound in DMSO. Prepare the desired final concentrations by serial dilution in pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.
-
Cell Lysis: Following incubation, proceed with cell lysis for downstream applications such as Western blotting or immunoprecipitation.
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation to Confirm Ternary Complex Formation
-
Cell Lysis: Lyse this compound-treated and control cells as described in the Western blotting protocol.
-
Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the target protein or the phosphatase overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the recruited phosphatase.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for this compound experiments.
References
Improving the efficiency of PhosTAC5-mediated dephosphorylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PhosTAC5 for targeted dephosphorylation. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Phosphorylation Targeting Chimera (PhosTAC), a bifunctional small molecule designed to induce the dephosphorylation of specific target proteins within a cell.[1] It functions by forming a ternary complex between a target protein and a phosphatase.[2][3] this compound is composed of a ligand that binds to the target protein, a ligand that recruits a phosphatase (such as Protein Phosphatase 2A - PP2A), and a linker that connects these two elements.[1][4] By bringing the phosphatase into close proximity with the phosphorylated target protein, this compound facilitates the removal of phosphate groups, thereby modulating the protein's activity.
Q2: What are the known target proteins for this compound?
A2: this compound has been shown to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a).
Q3: How is this compound different from a kinase inhibitor?
A3: While both this compound and kinase inhibitors aim to reduce protein phosphorylation, they operate through different mechanisms. Kinase inhibitors block the activity of kinases, the enzymes that add phosphate groups to proteins. In contrast, PhosTACs actively recruit phosphatases to remove phosphate groups. This targeted dephosphorylation approach can offer greater selectivity and an alternative strategy to overcome resistance to kinase inhibitors.
Q4: What are the storage and stability recommendations for this compound?
A4: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to follow the manufacturer's specific storage guidelines to ensure the compound's integrity.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound-mediated dephosphorylation experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low dephosphorylation of the target protein. | 1. Inactive this compound: Improper storage or handling may have degraded the compound. | 1. Ensure this compound has been stored correctly at -80°C or -20°C. Prepare fresh dilutions from a new stock for each experiment. |
| 2. Suboptimal concentration: The concentration of this compound may be too low to effectively form the ternary complex. | 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. | |
| 3. Insufficient incubation time: The dephosphorylation process is time-dependent. | 3. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation period. For similar PhosTACs, maximum dephosphorylation is observed around 16 hours. | |
| 4. Low expression of target protein or phosphatase: The cell line may not express sufficient levels of the target protein or the recruited phosphatase. | 4. Confirm the expression levels of both the target protein and the relevant phosphatase (e.g., PP2A) in your cell line using Western blot or other methods. | |
| 5. Cell line specific factors: The efficiency of PhosTACs can be cell-line dependent. | 5. Test different cell lines to find a more responsive model system. | |
| High background or non-specific effects. | 1. Off-target effects: At high concentrations, this compound may induce dephosphorylation of other proteins. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiments. Include a negative control (e.g., an inactive analog of the PhosTAC, if available) to assess off-target effects. |
| 2. Cellular toxicity: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. | 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound at the concentrations and incubation times used. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| 2. Inconsistent this compound preparation: Errors in dilution or storage of this compound can lead to variability. | 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| 3. Issues with Western blot analysis: Inconsistent sample loading, transfer efficiency, or antibody performance can cause variable results. | 3. Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Use a loading control (e.g., GAPDH or β-actin) and validate the performance of your phospho-specific and total protein antibodies. |
Quantitative Data Summary
The following tables provide representative quantitative data for this compound-mediated dephosphorylation. Please note that this data is illustrative and based on typical results for PhosTAC compounds; optimal concentrations and kinetics should be determined experimentally for your specific system.
Table 1: Representative Dose-Response of this compound-Mediated Dephosphorylation
| Target Protein | Cell Line | Incubation Time (hours) | Representative IC50 (nM) |
| PDCD4 | HeLa | 16 | 150 |
| FOXO3a | HEK293 | 16 | 200 |
Table 2: Representative Time-Course of this compound-Mediated Dephosphorylation
| Target Protein | This compound Concentration (nM) | 4 hours | 8 hours | 16 hours | 24 hours |
| PDCD4 | 200 | ~25% | ~60% | ~90% | ~85% |
| FOXO3a | 250 | ~20% | ~55% | ~88% | ~80% |
Detailed Experimental Protocol
Objective: To assess the efficiency of this compound in inducing dephosphorylation of a target protein (e.g., PDCD4) in a mammalian cell line using Western blot analysis.
Materials:
-
This compound
-
Mammalian cell line expressing the target protein (e.g., HeLa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 16 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against the total target protein, or run a parallel gel.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated and total protein using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Normalize the results to the vehicle control to determine the percentage of dephosphorylation.
-
Visualizations
Caption: Mechanism of this compound-mediated dephosphorylation.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for this compound experiments.
References
How to minimize PhosTAC5-induced cytotoxicity
Welcome to the Technical Support Center for PhosTAC5. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Phosphorylation Targeting Chimera (PhosTAC), a bifunctional molecule designed to induce the dephosphorylation of specific target proteins.[1] It consists of a ligand that binds to a target protein and another ligand that recruits a phosphatase. This induced proximity facilitates the removal of phosphate groups from the target protein, thereby modulating its activity. This compound specifically targets the dephosphorylation of Programmed Cell Death protein 4 (PDCD4) and Forkhead box protein O3a (FOXO3a).[1]
Q2: What are the expected downstream effects of this compound treatment?
Dephosphorylation of PDCD4 and FOXO3a by this compound can lead to several downstream cellular effects:
-
PDCD4: Dephosphorylation of PDCD4 is generally associated with its stabilization and increased activity. Active PDCD4 can inhibit protein translation and suppress tumor progression. It has been reported to inhibit the translation of anti-apoptotic proteins like XIAP and Bcl-xL, potentially promoting apoptosis.[2]
-
FOXO3a: Dephosphorylation of FOXO3a leads to its nuclear translocation and activation.[3] Activated FOXO3a acts as a transcription factor that can induce the expression of genes involved in apoptosis (e.g., Bim, FasL, TRAIL) and cell cycle arrest.[3]
Q3: I am observing significant cytotoxicity in my cell line after this compound treatment. What are the potential causes?
This compound-induced cytotoxicity can arise from several factors:
-
On-target effects: The intended dephosphorylation of PDCD4 and FOXO3a can trigger apoptotic pathways. This is an expected outcome in cancer cell lines where these proteins act as tumor suppressors.
-
Off-target effects: this compound might recruit phosphatases to other unintended protein substrates, leading to dysregulation of other cellular pathways and subsequent toxicity.
-
Concentration and exposure time: High concentrations or prolonged exposure to this compound can overwhelm cellular homeostatic mechanisms, leading to generalized cellular stress and death.
-
Cell line sensitivity: Different cell lines may have varying sensitivities to the activation of the PDCD4 and FOXO3a pathways.
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate unexpected or excessive cytotoxicity in your experiments.
Issue 1: Higher than expected cytotoxicity observed.
Possible Cause 1: Suboptimal this compound Concentration.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. The aim is to find a concentration that effectively dephosphorylates the target proteins with minimal off-target effects and cytotoxicity.
-
Experimental Protocol: See "Experimental Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)".
Possible Cause 2: Prolonged Exposure to this compound.
-
Recommendation: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired level of target dephosphorylation.
-
Experimental Protocol: See "Experimental Protocol 2: Time-Course Cytotoxicity Assay".
Possible Cause 3: Off-target activity.
-
Recommendation: Assess potential off-target effects of this compound. This can be investigated using phosphoproteomic analysis.
-
Experimental Protocol: See "Experimental Protocol 3: Assessment of Off-Target Dephosphorylation".
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in cell health and density.
-
Recommendation: Ensure consistent cell culture practices. Use cells within a similar passage number range, seed at a consistent density, and ensure cells are healthy and in the exponential growth phase before treatment.
Possible Cause 2: Reagent instability.
-
Recommendation: Aliquot and store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) as recommended. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound cytotoxicity is not publicly available. Researchers should generate their own data for their specific cell lines and experimental conditions.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (72h treatment)
| Cell Line | This compound Concentration (nM) | % Cell Viability (MTT Assay) |
| Cancer Cell Line A | 0 (Vehicle) | 100% |
| 1 | 95% | |
| 10 | 80% | |
| 100 | 50% (IC50) | |
| 1000 | 20% | |
| Non-cancerous Cell Line B | 0 (Vehicle) | 100% |
| 1 | 98% | |
| 10 | 90% | |
| 100 | 75% | |
| 1000 | 60% |
Table 2: Hypothetical Time-Course of this compound (100 nM) on Caspase-3/7 Activity
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 | 1.0 |
| 6 | 1.2 |
| 12 | 2.5 |
| 24 | 4.8 |
| 48 | 3.5 |
| 72 | 2.1 |
Key Experimental Protocols
Experimental Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle-only control (DMSO concentration should be consistent across all wells and typically ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a desired time (e.g., 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Experimental Protocol 2: Time-Course Cytotoxicity Assay (Caspase-Glo® 3/7 Assay)
Objective: To determine the kinetics of apoptosis induction by this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a fixed concentration of this compound (e.g., the IC50 value determined from the MTT assay) and a vehicle control.
-
Incubate the plates for different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control at each time point.
Experimental Protocol 3: Assessment of Off-Target Dephosphorylation (Phosphoproteomics)
Objective: To identify unintended dephosphorylation events induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies for target proteins (p-PDCD4, PDCD4, p-FOXO3a, FOXO3a) for validation
-
Reagents for phosphopeptide enrichment (e.g., TiO₂ or IMAC)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) setup
Procedure:
-
Treat cells with this compound at a concentration that induces the desired on-target effect and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using appropriate methods.
-
Analyze the phosphopeptide-enriched samples by LC-MS/MS.
-
Perform data analysis to identify and quantify changes in the phosphoproteome between this compound-treated and control samples.
-
Validate potential off-target hits by Western blotting using phospho-specific antibodies, if available.
Visualizations
Caption: Mechanism of this compound-induced dephosphorylation and downstream signaling.
Caption: Troubleshooting workflow for minimizing this compound-induced cytotoxicity.
Caption: Potential sources of this compound-induced cytotoxicity.
References
PhosTAC5 Experiments: Technical Support Center for Interpreting Unexpected Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected data from experiments involving PhosTAC5, a phosphorylation-targeting chimera that induces the dephosphorylation of PDCD4 and FOXO3a.[1]
Frequently Asked questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a bifunctional molecule designed to induce targeted protein dephosphorylation. It functions by forming a ternary complex, bringing a specific phosphatase into close proximity with the target proteins, PDCD4 and FOXO3a, leading to their dephosphorylation.[1] This "event-driven" model allows a single this compound molecule to catalytically dephosphorylate multiple target protein molecules. This approach offers greater selectivity and a reduced risk of off-target effects compared to traditional kinase inhibitors that often target conserved ATP-binding sites.[2]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: A successful experiment should demonstrate a dose-dependent decrease in the phosphorylation levels of its target proteins, PDCD4 and FOXO3a. This is typically observed via western blot analysis using phospho-specific antibodies. Consequently, this dephosphorylation may lead to downstream functional changes, such as alterations in gene expression or cell viability, depending on the cellular context and the roles of PDCD4 and FOXO3a in the specific signaling pathways being investigated.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound in its pure form should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[1]
Troubleshooting Guide for Unexpected Data
This section addresses specific issues that may lead to unexpected or inconsistent results during this compound experiments.
Issue 1: No or Low Target Dephosphorylation Observed
Potential Cause 1: Suboptimal this compound Concentration The concentration of this compound is critical. Insufficient concentrations will not effectively induce the formation of the ternary complex, while excessively high concentrations can lead to a "hook effect," where the formation of binary complexes (this compound-target or this compound-phosphatase) is favored over the productive ternary complex.[3]
Troubleshooting Steps:
-
Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for dephosphorylation.
-
Ensure accurate serial dilutions of the this compound stock solution.
Potential Cause 2: Inefficient Ternary Complex Formation The linker connecting the target-binding and phosphatase-recruiting moieties of this compound is crucial for the stability and correct geometry of the ternary complex.
Troubleshooting Steps:
-
If possible, test PhosTACs with varying linker lengths to find the optimal configuration for your specific cellular model.
-
Confirm the expression of both the target proteins (PDCD4, FOXO3a) and the recruited phosphatase in your cell line using western blotting.
Potential Cause 3: Issues with Cellular Uptake or Stability this compound may have poor cell permeability or be subject to rapid degradation or efflux from the cell.
Troubleshooting Steps:
-
Assess the cell permeability of this compound using cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement within the cell.
-
Evaluate the stability of this compound in your cell culture media and cell lysates over time using LC-MS/MS.
Issue 2: Dose-Response Curve is Biphasic or Non-Sigmoidal (Hook Effect)
A "hook effect" is characterized by a decrease in the observed effect (dephosphorylation) at very high concentrations of this compound, resulting in a bell-shaped or biphasic dose-response curve.
Potential Cause: Formation of Non-Productive Binary Complexes At excessive concentrations, this compound can independently bind to the target protein and the phosphatase, preventing the formation of the productive ternary complex necessary for dephosphorylation.
Troubleshooting Steps:
-
Extend the range of your dose-response curve to lower concentrations to fully characterize the ascending portion of the curve and accurately determine the optimal concentration.
-
Utilize a non-linear regression model that can accommodate a biphasic curve for data analysis.
Issue 3: Inconsistent Western Blot Results for Phosphorylated Targets
Potential Cause 1: Suboptimal Sample Preparation The phosphorylation state of proteins is highly dynamic and can be rapidly altered during sample collection and lysis.
Troubleshooting Steps:
-
Always include phosphatase and protease inhibitors in your lysis buffer.
-
Keep samples on ice at all times and work quickly to minimize enzymatic activity.
-
Use fresh lysates for your experiments, as phosphorylation levels can decrease with storage.
Potential Cause 2: Inappropriate Blocking and Antibody Incubation Incorrect blocking agents or antibody concentrations can lead to high background or weak signals.
Troubleshooting Steps:
-
For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.
-
Optimize the dilution of your primary and secondary antibodies.
-
Always probe for the total protein levels of PDCD4 and FOXO3a as a loading control and to normalize the phospho-protein signal.
Issue 4: Unexpected Changes in Cell Viability
Potential Cause: Off-Target Effects or Cellular Stress At high concentrations, this compound may exhibit off-target effects or induce cellular stress, leading to unexpected changes in cell viability that are independent of the intended dephosphorylation event.
Troubleshooting Steps:
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with your dephosphorylation experiments.
-
Include a negative control PhosTAC that binds to the target but not the phosphatase to distinguish between on-target and off-target effects.
-
Correlate the observed changes in cell viability with the dose-response curve for target dephosphorylation.
Data Presentation: Quantitative Summary
| Parameter | This compound | Negative Control PhosTAC | Vehicle Control |
| Optimal Concentration for Dephosphorylation | [Insert Value] µM | No dephosphorylation | No dephosphorylation |
| Maximum Dephosphorylation (%) | [Insert Value] % | 0% | 0% |
| IC50 for Dephosphorylation | [Insert Value] µM | N/A | N/A |
| Effect on Cell Viability at Optimal Concentration | [Insert Value] % | [Insert Value] % | 100% |
Mandatory Visualizations
Caption: General mechanism of this compound-mediated protein dephosphorylation.
Caption: Simplified FOXO3a signaling pathway and the intervention point of this compound.
Experimental Protocols
Western Blotting for Phospho-PDCD4 and Phospho-FOXO3a
This protocol is adapted from standard western blotting procedures with specific considerations for phosphorylated proteins.
a. Cell Lysis and Protein Extraction
-
Culture and treat cells with desired concentrations of this compound for the appropriate duration. Include vehicle (DMSO) and negative controls.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PDCD4, phospho-FOXO3a, total PDCD4, and total FOXO3a overnight at 4°C with gentle agitation. (Dilutions to be optimized as per manufacturer's instructions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Dose-Response Curve for this compound-Mediated Dephosphorylation
This protocol outlines the setup for generating a dose-response curve to determine the optimal concentration of this compound.
-
Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in culture medium, typically spanning a wide range from picomolar to micromolar concentrations. Include a vehicle-only control.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined optimal time (e.g., 16 hours, based on kinetic studies).
-
Lyse the cells and perform western blotting as described in Protocol 1 to determine the levels of phospho-PDCD4 and phospho-FOXO3a.
-
Quantify the band intensities and normalize the data.
-
Plot the percentage of dephosphorylation against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a bell-shaped model if a hook effect is observed) to determine the IC50 and maximum dephosphorylation.
Cell Viability Assay
This protocol can be run in parallel with the dephosphorylation experiments to assess the cytotoxic effects of this compound.
-
Seed cells in a 96-well plate at a consistent density.
-
Treat the cells with the same range of this compound concentrations used for the dose-response curve.
-
Incubate for the same duration as the dephosphorylation experiment.
-
Perform a cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
References
PhosTAC5 Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and efficacy of PhosTAC5 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am not observing the expected dephosphorylation of my target protein after this compound treatment. What are the possible reasons?
Answer:
Several factors could contribute to a lack of dephosphorylation. Consider the following possibilities:
-
Inefficient Ternary Complex Formation: The primary mechanism of PhosTACs involves the formation of a stable ternary complex between the target protein, the PhosTAC molecule, and a phosphatase.[1][2][3] If this complex does not form efficiently, dephosphorylation will be impaired. The linker length and composition are critical for stable ternary complex formation.[2][3]
-
Low this compound Stability: this compound itself might be unstable under your experimental conditions, leading to its degradation before it can effectively mediate the formation of the ternary complex.
-
Cellular Environment: The specific cellular context, including the expression levels of the target protein and the relevant phosphatase (e.g., PP2A), can influence this compound efficacy.
-
Incorrect this compound Concentration: The concentration of this compound used may be suboptimal. A dose-response experiment is recommended to determine the optimal concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of dephosphorylation.
Question 2: How can I assess the stability of the this compound-mediated ternary complex?
Answer:
Several biochemical and cellular assays can be employed to evaluate the formation and stability of the ternary complex:
-
Co-immunoprecipitation (Co-IP): This classic technique can be used to pull down the target protein and then probe for the presence of the phosphatase and this compound.
-
Halo-Tag Pulldown Assays: If your target protein is tagged with a HaloTag, you can perform a pulldown assay to isolate the protein and then use Western blotting to detect the associated phosphatase.
-
Isothermal Titration Calorimetry (ITC): ITC can be used to measure the binding affinity and thermodynamics of the interactions between the target protein, this compound, and the phosphatase in vitro.
-
Surface Plasmon Resonance (SPR): SPR is another biophysical technique to quantify the binding kinetics and affinity of the ternary complex components.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in this compound stability and function?
A1: The linker is a critical component of the PhosTAC molecule that connects the ligand binding to the target protein and the ligand recruiting the phosphatase. Its length, composition, and rigidity significantly impact the stability of the ternary complex and, consequently, the efficiency of dephosphorylation. PhosTACs with longer polyethylene glycol (PEG) linkers, such as PhosTAC7, have been shown to strongly favor ternary complex formation.
Q2: How can I improve the stability of this compound?
A2: Enhancing the stability of this compound may involve modifying its linker. Strategies analogous to those used for PROTACs can be applied:
-
Linker Composition: Replacing flexible PEG linkers with more rigid structures, such as piperidine or piperazine moieties, can increase metabolic stability.
-
Linker Length: The optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might not effectively bring the protein and phosphatase into proximity.
-
Attachment Points: The points at which the linker is attached to the two ligands can also influence the stability and geometry of the ternary complex.
Data on Linker Characteristics and Their Impact on Stability:
| Linker Type | Key Characteristics | Impact on Stability & Efficacy |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Can promote ternary complex formation up to a certain length. May be susceptible to metabolic degradation. |
| Alkyl Chains | Flexible, hydrophobic. | Often used for initial linker length optimization. May have lower solubility. |
| Piperidine/Piperazine-based | Rigid, conformationally constrained. | Can enhance metabolic stability and cell permeability. May improve the potency of the molecule. |
| Triazole-containing | Can be synthesized via "click chemistry". | Allows for rapid generation of a library of PhosTACs with varying linkers for optimization. |
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: Can this compound-mediated dephosphorylation be reversed?
A4: Yes. The dephosphorylation induced by PhosTACs can be reversed by treating the cells with a potent phosphatase inhibitor, such as okadaic acid, which is a known inhibitor of PP2A. This can also serve as a useful negative control in your experiments.
Experimental Protocols
Protocol 1: Halo-Tag Pulldown Assay to Assess Ternary Complex Formation
Objective: To determine if this compound induces the formation of a ternary complex between a Halo-tagged protein of interest (POI-Halo) and a phosphatase (e.g., PP2A).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing your POI-Halo to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pulldown:
-
Add HaloLink resin to the cleared cell lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the POI-Halo to bind to the resin.
-
-
Washing:
-
Wash the resin-bound complexes three times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the resin by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the Halo-tag (to confirm pulldown of the POI) and the phosphatase of interest (e.g., anti-PP2A).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Signaling Pathway Diagram:
Caption: Mechanism of this compound-induced dephosphorylation.
References
Addressing solubility issues with PhosTAC5
This guide provides troubleshooting advice and frequently asked questions regarding potential solubility issues with PhosTAC5. As a novel phosphorylation-targeting chimera (PhosTAC), solubility can be a critical factor in ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphorylation targeting chimera (PhosTAC) molecule. It is designed to induce the dephosphorylation of specific target proteins. Its mechanism of action involves bringing a phosphatase into proximity with a target protein, leading to the removal of phosphate groups from the target. Specifically, this compound has been shown to induce the dephosphorylation of PDCD4 and FOXO3a.[1]
Q2: I'm having trouble dissolving this compound. Is this expected?
While specific solubility data for this compound is not extensively published, molecules in the broader class of Proteolysis Targeting Chimeras (PROTACs) and other complex small molecules can exhibit limited aqueous solubility due to their often hydrophobic nature.[2][3] Therefore, encountering solubility challenges is not uncommon for this type of compound.
Q3: What are some common solvents for preparing this compound stock solutions?
For initial stock solutions, organic solvents such as DMSO, DMF, or ethanol are typically used. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into aqueous experimental media. Always refer to the manufacturer's datasheet for any specific recommendations.
Q4: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This "crash out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can try lowering the final concentration, altering the composition of your aqueous buffer (e.g., by adding a small percentage of an organic co-solvent or a surfactant), or exploring formulation strategies.
Troubleshooting Guide for this compound Solubility
Issue: this compound is not dissolving in the recommended solvent.
-
Question: Have you tried gentle heating or vortexing?
-
Answer: Gently warm the solution (e.g., to 37°C) and vortex intermittently. Avoid excessive heat, which could degrade the compound.
-
-
Question: Is the solvent of appropriate purity?
-
Answer: Ensure you are using high-purity, anhydrous grade solvents, as water content can affect the solubility of hydrophobic compounds.
-
Issue: this compound precipitates out of solution during the experiment.
-
Question: What is the final concentration of this compound in your assay?
-
Answer: The final concentration may be too high for the aqueous buffer. Perform a concentration-response curve to determine the lowest effective concentration and check for precipitation at each concentration point.
-
-
Question: What is the composition of your aqueous medium?
-
Answer: The pH, ionic strength, and presence of other components in your buffer can all influence solubility. Consider performing a buffer screen to identify optimal conditions.
-
-
Question: Could the issue be related to the stability of the compound in your experimental conditions?
-
Answer: PhosTACs and related molecules can be sensitive to experimental conditions. Ensure proper storage of stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1]
-
Strategies to Enhance this compound Solubility
For challenging solubility issues, more advanced formulation strategies may be necessary. These approaches are commonly explored for PROTACs and may be applicable to this compound.
| Strategy | Description | Key Considerations |
| Co-solvents | Adding a small percentage (typically 1-5%) of an organic solvent (e.g., DMSO, ethanol) to the aqueous buffer can increase the solubility of hydrophobic compounds. | Ensure the co-solvent is compatible with your experimental system and does not affect cellular viability or assay performance. |
| Excipients/Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the compound and improve solubility. | Test for potential interference with the assay and cellular toxicity. |
| Amorphous Solid Dispersions (ASDs) | This is a more advanced formulation where the compound is dispersed within a polymer matrix in an amorphous state. This can significantly enhance aqueous solubility and dissolution rates.[2] Polymers like HPMCAS and Eudragit® have been shown to be effective for PROTACs. | Requires specialized equipment and formulation expertise. More suitable for in vivo applications. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility. | The pH must remain within a range that is compatible with the biological system under study. |
Experimental Protocols
Protocol: Assessing this compound Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a fixed volume of each DMSO dilution to your experimental aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations. Keep the final DMSO concentration consistent and low (e.g., <0.5%).
-
Incubation and Observation: Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visual Inspection: Visually inspect each sample for any signs of precipitation (cloudiness or visible particles).
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of this compound remaining in the supernatant using an appropriate analytical method like HPLC or LC-MS.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced dephosphorylation.
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
References
Refining PhosTAC5 protocols for specific research questions
Due to the limited publicly available information specifically for PhosTAC5, this technical support center provides guidance based on the general principles of Phosphorylation Targeting Chimera (PhosTAC) technology. Researchers using this compound should adapt these protocols and troubleshooting strategies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PhosTAC?
A1: Phosphorylation Targeting Chimeras (PhosTACs) are bifunctional molecules designed to induce the dephosphorylation of specific target proteins. They function by hijacking the cell's own machinery. A PhosTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits a phosphatase, and a linker that connects these two elements. By bringing the phosphatase into close proximity with the phosphorylated target protein, the PhosTAC facilitates the removal of phosphate groups, thereby modulating the protein's activity, stability, or localization.
Q2: How do I select the appropriate cell line for my PhosTAC experiment?
A2: The choice of a cell line is critical for the success of a PhosTAC experiment. Key considerations include:
-
Endogenous expression of the target protein and the recruited phosphatase: The cell line must express both the target protein at a detectable level and the specific phosphatase that is recruited by the PhosTAC.
-
Phosphorylation status of the target protein: The target protein should be phosphorylated at the site of interest under the chosen experimental conditions.
-
Cell permeability: The cell line should be permeable to the PhosTAC molecule.
It is recommended to screen several cell lines to identify the one that provides the most robust and reproducible results.
Q3: What are the key controls for a PhosTAC experiment?
A3: To ensure the specificity of the observed effects, several controls are essential:
-
Vehicle control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the PhosTAC.
-
Inactive epimer control: A stereoisomer of the PhosTAC that is unable to bind to either the target protein or the phosphatase.
-
Competition control: Pre-treatment of cells with an excess of the free ligand for the target protein or the phosphatase to demonstrate that the PhosTAC's effect is dependent on binding to these components.
-
Time-course and dose-response experiments: To determine the optimal concentration and treatment duration for the PhosTAC.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low dephosphorylation efficiency | Insufficient PhosTAC concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low expression of the target protein or phosphatase. | Use a cell line with higher endogenous expression or consider overexpression systems. | |
| Poor cell permeability of the PhosTAC. | Use a lower passage number of cells and ensure healthy cell culture conditions. Consider using permeabilizing agents if compatible with the experimental setup. | |
| Off-target effects | Non-specific binding of the PhosTAC. | Use a lower concentration of the PhosTAC. Perform proteomic analysis to identify potential off-target proteins. |
| Cellular toxicity of the PhosTAC. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of the PhosTAC at different concentrations. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Degradation of the PhosTAC. | Store the PhosTAC stock solution at -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Generalized Experimental Protocol for PhosTAC Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PhosTAC Preparation: Prepare a stock solution of the PhosTAC in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare fresh serial dilutions of the PhosTAC in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of the PhosTAC or control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the phosphorylation status of the target protein by Western blotting using phospho-specific and total protein antibodies.
Visualizing PhosTAC Mechanisms and Workflows
Caption: General mechanism of PhosTAC action.
Caption: A typical experimental workflow for using PhosTACs.
Validation & Comparative
Validating the On-Target Effects of PhosTAC5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosphorylation Targeting Chimeras (PhosTACs), exemplified by PhosTAC5, with other targeted protein modulation technologies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate the underlying mechanisms and workflows.
Executive Summary
PhosTACs are a novel class of bifunctional molecules designed to induce the dephosphorylation of specific target proteins by recruiting a phosphatase. This compound, in particular, has been shown to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a) by recruiting the serine/threonine phosphatase PP2A.[1][2] This targeted dephosphorylation offers a distinct mechanism of action compared to other protein modulation technologies like PROTACs, LYTACs, and molecular glues, which primarily focus on protein degradation. This guide will delve into the specifics of this compound's on-target effects and provide a comparative analysis with these alternative technologies.
Comparison of Targeted Protein Modulation Technologies
The following table summarizes the key characteristics of PhosTACs, PROTACs, LYTACs, and molecular glues, offering a direct comparison of their mechanisms, targets, and general properties.
| Feature | PhosTACs (e.g., this compound) | PROTACs | LYTACs | Molecular Glues |
| Mechanism of Action | Recruits a phosphatase to a target protein, inducing its dephosphorylation.[3] | Recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation. | Recruits a target protein to the lysosome for degradation via the endosomal-lysosomal pathway. | Induces or stabilizes the interaction between an E3 ligase and a target protein, leading to degradation. |
| Primary Cellular Effect | Modulates protein activity by removing phosphate groups. Can lead to gain-of-function or loss-of-function. | Protein degradation (loss-of-function). | Protein degradation (loss-of-function). | Protein degradation (loss-of-function). |
| Target Protein Location | Intracellular | Intracellular | Extracellular and membrane-associated proteins. | Intracellular |
| Key Molecular Components | Target-binding ligand, linker, phosphatase-recruiting ligand. | Target-binding ligand, linker, E3 ligase-binding ligand. | Target-binding moiety (antibody or small molecule), linker, lysosome-targeting receptor ligand. | Single small molecule that alters protein surfaces to induce interaction. |
| Example Targets of this compound | PDCD4, FOXO3a | Various intracellular proteins, including kinases and transcription factors. | Membrane receptors (e.g., EGFR) and secreted proteins (e.g., ApoE4). | Various intracellular proteins, historically discovered serendipitously. |
| Advantages | Precise modulation of protein activity, potential for gain-of-function studies, catalytic and sub-stoichiometric action. | Catalytic and sub-stoichiometric action, can target "undruggable" proteins. | Can target extracellular and membrane proteins, expanding the druggable proteome. | Smaller molecular size, potentially better pharmacokinetic properties compared to PROTACs. |
| Limitations | Only applicable to phosphorylated proteins. | Larger molecular size can lead to poor cell permeability and oral bioavailability. | Limited to proteins with extracellular domains. | Rational design is challenging; often discovered serendipitously. |
Quantitative Data on PhosTAC On-Target Effects
| Parameter | Value | Target Protein | Experimental Condition |
| Maximum Dephosphorylation (DePhosMax) | ~90% | PDCD4 | HeLa cells treated with PhosTAC7 for ~16 hours. |
| Time to Max Dephosphorylation | ~16 hours | PDCD4 | HeLa cells treated with PhosTAC7. |
| FOXO3a Dephosphorylation | ~30% | FOXO3a | HeLa cells treated with PhosTAC7. |
Experimental Protocols for Validating On-Target Effects
Accurate validation of this compound's on-target effects requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.
Western Blotting for Dephosphorylation Analysis
Objective: To visually assess the change in the phosphorylation state of target proteins (PDCD4 and FOXO3a) upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or a cell line endogenously expressing the target proteins) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDCD4 (e.g., p-PDCD4 Ser67) and FOXO3a (e.g., p-FOXO3a Ser253), as well as antibodies for the total PDCD4 and FOXO3a proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Mass Spectrometry for Phosphoproteomic Analysis
Objective: To identify and quantify changes in the phosphorylation of specific sites on target proteins and to assess potential off-target dephosphorylation events across the proteome.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and a vehicle control as described in the Western Blot protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed, labeled peptide samples using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify the relative abundance of each phosphosite across the different treatment conditions based on the reporter ion intensities.
-
Analyze the data to determine the specific dephosphorylation of PDCD4 and FOXO3a and to identify any other proteins that show significant changes in phosphorylation.
-
In Vitro Phosphatase Activity Assay
Objective: To confirm that this compound facilitates the dephosphorylation of its target protein by the recruited phosphatase in a controlled in vitro setting.
Protocol:
-
Reagent Preparation:
-
Purify the recombinant phosphorylated target protein (e.g., p-PDCD4 or p-FOXO3a) and the phosphatase (e.g., PP2A).
-
-
Assay Setup:
-
In a microplate, set up reactions containing the phosphorylated target protein, the phosphatase, and varying concentrations of this compound in a suitable reaction buffer.
-
Include control reactions with no this compound, no phosphatase, and no substrate.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric assay, such as the Malachite Green Phosphatase Assay Kit. The amount of released phosphate is proportional to the phosphatase activity.
-
-
Data Analysis:
-
Plot the phosphatase activity against the concentration of this compound to determine the dose-dependent effect of the molecule on target dephosphorylation.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for its validation, and the logical relationship in comparing different protein modulation technologies.
Caption: Mechanism of this compound-mediated dephosphorylation.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Comparison of targeted protein modulation strategies.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of PhosTAC5 to other dephosphorylating agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the reversible phosphorylation of proteins, governed by kinases and phosphatases, plays a pivotal role. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of therapeutic development, their efficacy can be limited by off-target effects and acquired resistance. A novel class of molecules, Phosphatase-Targeting Chimeras (PhosTACs), offers a promising alternative by directly harnessing the cell's own phosphatases to dephosphorylate specific protein targets. This guide provides a detailed comparison of PhosTAC5, a key example of this technology, with other dephosphorylating agents, supported by experimental data and protocols.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the dephosphorylation of specific target proteins by recruiting a phosphatase.[1] It is composed of a ligand that binds to the target protein and another ligand that recruits a phosphatase, connected by a linker. This compound specifically induces the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box Protein O3a (FOXO3a) by recruiting the serine/threonine phosphatase PP2A.[1]
The key distinction of PhosTAC technology lies in its "event-driven" catalytic mechanism, which is analogous to that of Proteolysis-Targeting Chimeras (PROTACs).[1][2] Unlike traditional "occupancy-driven" inhibitors that function stoichiometrically, a single PhosTAC molecule can catalytically induce the dephosphorylation of multiple target protein molecules.[2] This offers the potential for sustained and potent cellular effects at sub-stoichiometric concentrations.
Comparative Analysis of Dephosphorylating Agents
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against other common methods used to achieve protein dephosphorylation in a research setting. These include purified phosphatases and small molecule phosphatase inhibitors/activators.
| Feature | This compound | Purified Phosphatases (e.g., PP1, PP2A) | Small Molecule Modulators (e.g., Okadaic Acid, SMAPs) |
| Mechanism of Action | Recruits endogenous phosphatase to a specific target protein for dephosphorylation. | Directly catalyze the removal of phosphate groups from substrates in vitro. | Inhibit or activate a broad range of phosphatases, leading to global changes in phosphorylation. |
| Specificity | High target specificity determined by the target-binding ligand. Potential for off-target effects exists but is minimized by the requirement of ternary complex formation. | Broad substrate specificity in vitro, which can be modulated by regulatory subunits in vivo. | Generally low specificity, affecting multiple signaling pathways. |
| Efficacy | Catalytic "event-driven" mechanism allows for potent, sustained dephosphorylation at low concentrations. | Stoichiometric "occupancy-driven" dephosphorylation. Efficacy depends on enzyme concentration and activity. | Efficacy varies depending on the specific compound and cellular context. Can have widespread and unpredictable effects. |
| Cellular Delivery | Cell-permeable small molecule. | Requires cell lysis for in vitro assays; not directly applicable to intact cells. | Cell-permeable small molecules. |
| Control | Precise spatial and temporal control over the dephosphorylation of a specific protein. | Limited to in vitro applications or overexpression systems. | Difficult to control the dephosphorylation of a specific target. |
Experimental Data and Protocols
The efficacy of PhosTACs is typically evaluated through a series of biochemical and cell-based assays. Below are summarized data and detailed protocols for key experiments.
Quantitative Data Summary
| Assay | PhosTAC Version | Target Protein | Key Finding | Reference |
| Dephosphorylation Assay (Western Blot) | PhosTAC7 | PDCD4 (Ser67) | Dose-dependent dephosphorylation, with 50% dephosphorylation (DePhos50) at 10 µM after 12 hours. | |
| Dephosphorylation Kinetics (Western Blot) | PhosTAC7 | PDCD4 (Ser67 & Ser457) | Maximum dephosphorylation (90%, DePhosMax) reached at ~16 hours of incubation. | |
| Ternary Complex Formation (HaloTrap Pulldown) | PhosTAC7 | Halo-PDCD4 | Efficiently pulls down the FKBP12(F36V)-PP2A A subunit, confirming ternary complex formation. |
Experimental Protocols
1. Cellular Dephosphorylation Assay using Western Blot
This protocol details the steps to assess the dephosphorylation of a target protein in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293T) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 16, 24 hours).
-
-
Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target protein (e.g., anti-phospho-PDCD4 Ser67) and the total target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
2. Ternary Complex Formation Assay using HaloTag Pulldown
This protocol is designed to confirm the this compound-mediated interaction between the target protein and the recruited phosphatase.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing a HaloTag-fused target protein (e.g., Halo-PDCD4) and the phosphatase subunit recruited by the PhosTAC (e.g., FKBP12(F36V)-PP2A A).
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Pulldown Assay:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Incubate the lysates with HaloLink resin overnight at 4°C with gentle rotation to capture the Halo-tagged protein.
-
Wash the resin three times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the resin by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described above.
-
Probe the membrane with antibodies against the HaloTag, the target protein, and the recruited phosphatase subunit to confirm the presence of all three components in the pulled-down complex.
-
Visualizations
Caption: Mechanism of this compound-induced dephosphorylation.
Caption: Experimental workflows for this compound evaluation.
Conclusion
This compound represents a paradigm shift in the targeted modulation of protein phosphorylation. Its catalytic, event-driven mechanism offers significant advantages in potency and specificity over traditional dephosphorylating agents like purified phosphatases and small molecule modulators. The ability to selectively dephosphorylate specific protein targets within a cellular context opens up new avenues for both basic research and therapeutic development. While further studies are needed to fully elucidate the comparative efficacy and potential off-target effects, the data presented here strongly support the potential of this compound as a powerful tool for researchers, scientists, and drug development professionals.
References
PhosTAC5 vs. Phosphatase Inhibitors: A Comparative Guide for Cell Signaling Studies
For researchers, scientists, and drug development professionals, understanding the nuances of tools that modulate protein phosphorylation is critical for advancing cell signaling research. This guide provides an objective comparison between Phosphatase-Targeting Chimeras (PhosTACs), specifically PhosTAC5, and traditional phosphatase inhibitors, supported by experimental data and detailed methodologies.
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The ability to manipulate the phosphorylation state of specific proteins is a powerful tool for elucidating signaling pathways and developing novel therapeutics. For decades, the primary method for studying dephosphorylation has been the use of small molecule phosphatase inhibitors. However, the advent of targeted degradation and recruitment technologies has led to the development of PhosTACs, offering a new and highly specific approach to inducing dephosphorylation.
This guide will delve into the mechanisms, efficacy, and experimental considerations of both this compound and a selection of commonly used phosphatase inhibitors.
Mechanism of Action: A Tale of Two Strategies
Traditional phosphatase inhibitors and PhosTACs employ fundamentally different strategies to modulate protein phosphorylation.
Traditional Phosphatase Inhibitors: Global Inhibition
Conventional phosphatase inhibitors function by directly binding to the active site of phosphatases, leading to a broad or "global" inhibition of their activity.[1][2] This prevents the dephosphorylation of a multitude of substrates, resulting in a general increase in protein phosphorylation within the cell.[3][4] These inhibitors are classified based on their selectivity for different phosphatase families, such as serine/threonine phosphatases or protein tyrosine phosphatases.
PhosTACs: Targeted Dephosphorylation
In contrast, PhosTACs are heterobifunctional molecules designed to induce the dephosphorylation of a specific protein of interest (POI). A PhosTAC molecule consists of a ligand that binds to the POI, a linker, and a ligand that recruits a specific phosphatase. This brings the phosphatase into close proximity with the phosphorylated POI, leading to its targeted dephosphorylation. This "event-driven" mechanism allows a single PhosTAC molecule to catalytically induce the dephosphorylation of multiple POI molecules. This compound, for instance, is designed to recruit a phosphatase to dephosphorylate target proteins like PDCD4 and FOXO3a.
Performance Comparison: this compound vs. Traditional Inhibitors
The key distinction in performance lies in specificity and the resulting biological outcomes.
| Feature | This compound | Traditional Phosphatase Inhibitors |
| Mechanism | Targeted recruitment of a phosphatase to a specific protein of interest. | Global inhibition of phosphatase activity. |
| Specificity | High, determined by the protein-binding ligand. | Broad, targeting entire families of phosphatases (e.g., PP1/PP2A, PTPs). |
| Mode of Action | Catalytic ("event-driven"): one PhosTAC molecule can lead to the dephosphorylation of multiple target molecules. | Stoichiometric ("occupancy-driven"): one inhibitor molecule blocks one phosphatase active site. |
| Effect on Cell | Precise dephosphorylation of the target protein, leading to specific downstream effects. | Widespread increase in protein phosphorylation, potentially leading to pleiotropic and off-target effects. |
| Example Application | Targeted dephosphorylation of PDCD4 and FOXO3a to study their specific roles in signaling pathways. | General increase in phosphorylation to study the overall importance of dephosphorylation in a process. |
Quantitative Data Summary: PhosTAC-mediated Dephosphorylation
The following table summarizes experimental data from a study on a PhosTAC molecule (PhosTAC7, structurally related to this compound) that targets the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4).
| Treatment | Concentration | Duration | p-PDCD4 (Ser67) Level (Normalized to Total PDCD4) |
| DMSO (Control) | - | 12 hours | 1.0 |
| PhosTAC7 | 0.3 µM | 12 hours | ~0.6 |
| PhosTAC7 | 1 µM | 12 hours | ~0.4 |
| PhosTAC7 | 3 µM | 12 hours | ~0.2 |
| PhosTAC7F (inactive control) | 3 µM | 12 hours | ~1.0 |
Data adapted from Chen, Po-Han, et al. "Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs)." ACS chemical biology 16.12 (2021): 2808-2815.
Inhibitor Concentration and Efficacy
The following table provides a comparison of the effective concentrations and specificity of common traditional phosphatase inhibitors.
| Inhibitor | Target Phosphatase(s) | IC50 | Typical Working Concentration |
| Okadaic Acid | PP2A, PP1 | ~0.1-1 nM (PP2A), ~15-20 nM (PP1) | 10-1000 nM |
| Calyculin A | PP1, PP2A | ~2 nM (PP1), ~0.5-1 nM (PP2A) | 50-100 nM |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | Varies | 1-100 mM |
Experimental Protocols
Experimental Workflow: Comparing this compound and Phosphatase Inhibitors
Protocol 1: Targeted Dephosphorylation using this compound
This protocol is a general guideline for using this compound in cultured cells. Optimization of concentration and incubation time is recommended for each specific cell line and target protein.
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors (to preserve the phosphorylation state post-lysis).
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of dephosphorylation.
-
Protocol 2: Global Phosphatase Inhibition using Okadaic Acid
This protocol provides a general procedure for using Okadaic Acid to increase global protein phosphorylation.
-
Cell Culture: Culture cells as described in Protocol 1.
-
Okadaic Acid Preparation: Prepare a stock solution of Okadaic Acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Treatment: Dilute the Okadaic Acid stock solution to the desired final concentration (typically in the range of 10-1000 nM) in cell culture medium. Replace the cell medium with the Okadaic Acid-containing medium or a vehicle control.
-
Incubation: Incubate the cells for a shorter duration compared to PhosTACs, typically 15-60 minutes, as the effect of phosphatase inhibition is generally rapid.
-
Cell Lysis and Western Blot Analysis: Follow steps 5 and 6 as described in Protocol 1. The analysis will likely show an increase in the phosphorylation of many proteins, not just the specific target of interest.
Conclusion
This compound and other PhosTACs represent a significant advancement in the toolset available for cell signaling research. Their ability to induce targeted dephosphorylation offers a level of specificity that cannot be achieved with traditional phosphatase inhibitors. This precision allows for a more nuanced investigation of the roles of specific phosphorylation events in complex signaling networks.
While traditional phosphatase inhibitors remain valuable for studying the overall importance of phosphatase activity in cellular processes, their lack of specificity is a significant limitation. The choice between using a PhosTAC and a traditional inhibitor will ultimately depend on the specific research question. For dissecting the function of a particular phosphoprotein, PhosTACs are the superior choice. For investigating global phosphorylation changes, traditional inhibitors are still relevant. As research in the field of targeted protein modulation continues to evolve, PhosTACs are poised to become an indispensable tool for cell biologists and drug developers alike.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Orthogonal Methods for Validating PhosTAC5 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of targeted protein modulation, Phosphorylation Targeting Chimeras (PhosTACs) represent a novel modality for inducing dephosphorylation of specific protein targets. PhosTAC5, a molecule designed to induce the dephosphorylation of the tumor suppressor proteins Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a), offers a promising therapeutic strategy.[1][2] However, rigorous validation of its on-target activity and downstream functional consequences is crucial. This guide provides a comparative analysis of orthogonal methods to validate the findings of this compound-mediated dephosphorylation, complete with experimental protocols and data presentation.
Comparative Analysis of Orthogonal Validation Methods
A multi-faceted approach using independent experimental techniques is essential for robust validation of this compound's mechanism of action. The following table summarizes key orthogonal methods, their principles, and the quantitative data they provide.
| Validation Category | Method | Principle | Quantitative Readout | Advantages | Limitations |
| Target Engagement & Ternary Complex Formation | Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of the target protein or phosphatase, followed by Western blotting for the other components of the ternary complex. | Relative band intensity of co-precipitated proteins. | Widely accessible, provides direct evidence of protein-protein interactions in a cellular context. | Can be prone to false positives/negatives, semi-quantitative. |
| Förster Resonance Energy Transfer (FRET) | Measurement of energy transfer between fluorescently tagged target protein and phosphatase upon this compound-induced proximity. | FRET efficiency, percentage of interacting molecules. | Provides in-cell, real-time measurement of proximity. | Requires fluorescent protein tagging, which may alter protein function. | |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events between the immobilized target protein, this compound, and the phosphatase. | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). | Highly quantitative, provides kinetic and affinity data. | In vitro assay, requires purified proteins. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon this compound binding in intact cells or cell lysates. | Thermal melting temperature (Tm) shift. | Confirms target engagement in a cellular environment. | Indirect measure of binding, can be technically challenging. | |
| Target Dephosphorylation | Phos-tag™ SDS-PAGE & Western Blot | SDS-PAGE with a Phos-tag™ reagent that retards the migration of phosphorylated proteins, allowing for separation of different phosphorylation states. | Ratio of phosphorylated to dephosphorylated protein band intensities. | Allows for the visualization and quantification of different phospho-species. | Requires specific antibodies for the target protein, resolution can vary. |
| Mass Spectrometry (Phosphoproteomics) | Global or targeted quantification of phosphorylation sites on the target protein and other proteins in the cell. | Fold-change in phosphorylation site abundance. | Unbiased and highly sensitive, provides comprehensive off-target analysis. | Requires specialized equipment and bioinformatics expertise. | |
| In-Cell Western™ (ICW) | Quantitative immunofluorescence-based detection of total and phosphorylated protein levels in fixed cells in a multi-well plate format. | Ratio of phospho-protein signal to total protein signal, normalized to cell number. | High-throughput, more quantitative than traditional Western blotting. | Dependent on high-quality phospho-specific antibodies. | |
| Functional Consequences | Luciferase Reporter Assay (for FOXO3a) | Measurement of the transcriptional activity of FOXO3a by quantifying the expression of a luciferase reporter gene driven by a FOXO3a-responsive promoter. | Fold-change in luciferase activity. | Direct measure of transcriptional activation, highly sensitive. | Reporter construct may not fully recapitulate endogenous gene regulation. |
| Quantitative RT-PCR (qRT-PCR) | Measurement of the mRNA levels of known downstream target genes of PDCD4 and FOXO3a. | Fold-change in mRNA expression. | Sensitive and specific for measuring changes in gene expression. | Does not measure changes at the protein level or functional activity. |
Signaling Pathways and Experimental Workflows
To effectively validate the action of this compound, it is crucial to understand its mechanism and the signaling pathways it modulates.
References
A Comparative Analysis of PhosTAC5 and Other PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phosphorylation Targeting Chimeras (PhosTACs), with a focus on PhosTAC5, against the more established Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of these two distinct modalities in targeted protein modulation.
The landscape of targeted therapeutics is rapidly evolving, moving beyond simple inhibition to sophisticated manipulation of protein function and fate. Two prominent technologies at the forefront of this revolution are PROTACs and the more recent PhosTACs. While both utilize a chimeric molecular approach to induce a specific biological outcome, their fundamental mechanisms and therapeutic endpoints differ significantly. This guide will dissect these differences, presenting a comparative analysis of this compound and other PROTACs.
At a Glance: PhosTACs vs. PROTACs
| Feature | PhosTACs (e.g., this compound) | PROTACs |
| Mechanism of Action | Induce dephosphorylation of a target protein. | Induce degradation of a target protein. |
| Recruited Effector | Phosphatase (e.g., Protein Phosphatase 2A - PP2A) | E3 Ubiquitin Ligase (e.g., VHL, CRBN) |
| Cellular Machinery | Cellular phosphatases | Ubiquitin-Proteasome System (UPS)[1][2][3] |
| Outcome | Modulation of protein activity, potentially leading to gain-of-function.[4] | Elimination of the target protein. |
| Key Metrics | Dephosphorylation efficiency (DePhos50, DePhosMax).[4] | Degradation efficiency (DC50, Dmax). |
This compound: A Case Study in Targeted Dephosphorylation
This compound is a bifunctional molecule designed to recruit the serine/threonine phosphatase PP2A to specific target proteins, thereby inducing their dephosphorylation. It is composed of a ligand that binds to the target protein, a linker (in the case of this compound, containing five polyethylene glycol units), and a moiety that recruits the PP2A phosphatase.
The primary targets of this compound that have been identified are Programmed Cell Death Protein 4 (PDCD4) and Forkhead box protein O3a (FOXO3a) . Both are tumor suppressor proteins whose activity is regulated by phosphorylation. By removing inhibitory phosphate groups, this compound can potentially restore their tumor-suppressive functions.
Signaling Pathway of this compound
The mechanism of this compound involves the formation of a ternary complex between the target protein (PDCD4 or FOXO3a), the this compound molecule, and the PP2A phosphatase. This proximity-induced dephosphorylation alters the activity of the target protein.
PROTACs: The Precedent in Targeted Protein Degradation
PROTACs are a more established class of chimeric molecules that have demonstrated significant therapeutic potential, with several candidates in clinical trials. They function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
While no PROTACs specifically targeting PDCD4 or FOXO3a are prominently reported in publicly available literature, numerous PROTACs have been developed against other transcription factors and apoptosis regulators, which are functionally analogous to the targets of this compound. For instance, PROTACs targeting the transcription factor FoxP3 have been shown to enhance antitumor immunity.
Signaling Pathway of a Generic PROTAC
The general mechanism of action for a PROTAC is depicted below.
Quantitative Comparison of this compound and a Representative PROTAC
Direct comparison is challenging due to the different mechanisms. However, we can compare the key efficacy parameters for this compound with a well-characterized PROTAC targeting a functionally relevant protein, such as a transcription factor.
| Parameter | PhosTAC7 (targeting PDCD4) | FoxP3-targeting PROTAC (PF) |
| Target | PDCD4 (phosphorylated) | FoxP3 |
| Primary Outcome | Dephosphorylation | Degradation |
| DePhos50 | 10 µM (at 12 hours) | N/A |
| DePhosMax | ~90% (at 16 hours) | N/A |
| DC50 | N/A | Not explicitly stated, but effective degradation observed. |
| Dmax | N/A | Not explicitly stated, but significant reduction in FoxP3 expression. |
| Ternary Complex Cooperativity (α) | Not reported | 2.27 |
Note: PhosTAC7 is used here as a proxy for this compound as more detailed quantitative data is available in the cited literature.
Experimental Protocols
Experimental Workflow for PhosTAC Characterization
1. Halo-Trap Pulldown Assay for Ternary Complex Formation (PhosTACs)
This protocol is adapted from methodologies used to study PhosTAC-induced ternary complexes.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) stably expressing a Halo-tagged target protein (e.g., Halo-PDCD4) and an engineered phosphatase component (e.g., FKBP12(F36V)-PP2A A). Treat cells with the desired concentrations of this compound or control compounds for the specified duration.
-
Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Bead Preparation: Equilibrate Halo-Trap agarose or magnetic beads with lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the equilibrated beads to capture the Halo-tagged protein and its binding partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using SDS-PAGE sample buffer and heating.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the recruited phosphatase to confirm the presence of the ternary complex.
2. Quantitative Western Blot for Dephosphorylation (PhosTACs)
This protocol is based on standard quantitative Western blotting techniques for phosphorylated proteins.
-
Sample Preparation: Treat cells with a dose-range of this compound for a defined period. Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Milk-based blockers should be avoided as they may contain phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total target protein. These antibodies should be from different host species to allow for multiplex fluorescent detection.
-
Secondary Antibody Incubation: Incubate the membrane with fluorescently-labeled secondary antibodies with distinct emission spectra.
-
Signal Detection and Quantification: Image the blot using a fluorescent imaging system. Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of dephosphorylation relative to the vehicle-treated control to determine DePhos50 and DePhosMax values.
Experimental Workflow for PROTAC Characterization
3. In-vitro Pulldown Assay for Ternary Complex Formation (PROTACs)
This protocol provides a general framework for assessing PROTAC-mediated ternary complex formation in vitro.
-
Protein Purification: Purify the recombinant target protein and the E3 ligase complex.
-
Immobilization of "Bait": Immobilize a tagged version of either the target protein or the E3 ligase ("bait") onto affinity beads (e.g., His-tag with Ni-NTA beads, GST-tag with glutathione beads).
-
Incubation: Incubate the immobilized "bait" protein with the PROTAC and the "prey" protein (the other component of the ternary complex).
-
Washing: Wash the beads to remove unbound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting to detect the presence of all three components of the ternary complex.
4. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics (PROTACs)
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.
-
Chip Preparation: Immobilize one of the proteins (typically the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction Analysis: First, determine the binding kinetics of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the chip surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
Data Analysis: Analyze the data to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to calculate the cooperativity factor (α), which indicates the stability of the ternary complex.
Conclusion
PhosTACs and PROTACs represent two powerful and distinct strategies for targeted therapeutic intervention. PROTACs have paved the way for induced protein degradation, offering a way to eliminate disease-causing proteins entirely. PhosTACs, exemplified by this compound, introduce a more nuanced approach of modulating protein activity through dephosphorylation, which can restore or enhance the function of key regulatory proteins.
The choice between these modalities will depend on the specific therapeutic goal and the biology of the target protein. For researchers and drug developers, a thorough understanding of their respective mechanisms, and the experimental approaches to validate them, is crucial for harnessing their full potential. This guide provides a foundational comparison to aid in the rational design and evaluation of these innovative chimeric molecules.
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PhosTAC5-Mediated Dephosphorylation with Genetic Approaches
A Comparative Guide for Researchers in Cellular Signaling and Drug Discovery
Introduction
The targeted modulation of protein phosphorylation is a cornerstone of cellular signaling research and a promising avenue for therapeutic intervention. Phosphorylation Targeting Chimeras (PhosTACs) have emerged as a novel chemical biology tool to induce the dephosphorylation of specific proteins. PhosTAC5 is a bifunctional molecule designed to recruit the serine/threonine phosphatase PP2A to the tumor suppressor proteins, Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a), thereby reversing their inhibitory phosphorylation.[1][2]
Genetic methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), provide a complementary approach to dissecting phosphorylation-dependent signaling pathways by targeting the upstream kinases responsible for phosphorylation. This guide provides a comprehensive comparison of this compound with relevant genetic approaches for inducing the dephosphorylation of PDCD4 and FOXO3a, supported by experimental data and detailed protocols. This objective analysis aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Strategies
This compound and genetic approaches employ fundamentally different strategies to achieve the dephosphorylation of target proteins.
-
This compound: Direct Phosphatase Recruitment this compound acts as a molecular bridge, bringing the catalytic subunit of the PP2A phosphatase into close proximity with its target proteins, PDCD4 and FOXO3a. This induced proximity facilitates the removal of phosphate groups from specific serine/threonine residues, leading to the reactivation of these tumor suppressors.[2]
-
Genetic Approaches: Indirect Kinase Ablation In contrast, genetic methods like CRISPR-Cas9 and RNAi indirectly lead to dephosphorylation by eliminating or reducing the expression of the upstream kinases that phosphorylate the target proteins. For PDCD4, these are primarily Akt and p90 ribosomal S6 kinase (RSK).[3][4] For FOXO3a, Akt is the key upstream kinase. By ablating these kinases, the equilibrium shifts towards dephosphorylation by endogenous phosphatases.
Quantitative Comparison of Dephosphorylation Efficacy
The following table summarizes the quantitative effects of this compound and genetic approaches on the dephosphorylation of PDCD4 and FOXO3a, based on data from independent studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Target Protein | Approach | Methodology | Key Quantitative Outcome | Reference |
| PDCD4 | This compound | Western Blot analysis of phospho-PDCD4 (Ser67) in HeLa cells. | DePhos50 of ~10 µM after 12 hours of treatment. | |
| CRISPR-Cas9 | Western Blot analysis of phospho-PDCD4 in Akt1/2 double knockout prostate cancer cells. | Significant reduction in phospho-PDCD4 levels. | ||
| RNAi | Western Blot analysis of phospho-PDCD4 (Ser76) in MDA-MB-231 breast cancer cells following RSK1/2 knockdown. | Substantial decrease in PDCD4 phosphorylation. | ||
| FOXO3a | This compound | Western Blot analysis of phospho-FOXO3a (Ser253) in HeLa cells. | Significant dephosphorylation observed. | |
| CRISPR-Cas9 | Western Blot analysis of phospho-FOXO3a in Akt1/2 double knockout prostate cancer cells. | No detectable phosphorylated FOXO3a. | ||
| PP2A Overexpression | Western Blot analysis of phospho-FOXO3a (Thr32/Ser253) in HeLa cells. | Rapid dephosphorylation of FOXO3a. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Figure 1. Mechanisms of PDCD4 dephosphorylation.
Figure 2. Experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
This compound Treatment and Western Blot Analysis
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Treat the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PDCD4 (Ser67), total PDCD4, phospho-FOXO3a (Ser253), and total FOXO3a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis of the bands is performed using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of dephosphorylation.
CRISPR-Cas9 Mediated Knockout of Akt1/2
-
Guide RNA Design: Design and clone two guide RNAs (gRNAs) targeting exons of both Akt1 and Akt2 genes into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., prostate cancer cells) using a suitable transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, seed the cells at a low density to obtain single colonies.
-
Clone Expansion and Screening: Expand individual clones and screen for knockout by Western blot analysis for total Akt1 and Akt2 protein levels.
-
Genomic DNA Sequencing: Confirm the knockout at the genomic level by PCR amplifying the targeted region and performing Sanger sequencing to identify insertions or deletions (indels).
-
Analysis of Downstream Phosphorylation: Culture the validated knockout cell lines and perform Western blot analysis for phospho-PDCD4 and phospho-FOXO3a as described in the this compound protocol.
RNAi-Mediated Knockdown of RSK1/2
-
siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting human RSK1 and RSK2. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into the target cells (e.g., MDA-MB-231) using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target proteins.
-
Validation of Knockdown: Harvest a subset of the cells and perform Western blot analysis to confirm the reduction in RSK1 and RSK2 protein levels.
-
Analysis of Downstream Phosphorylation: Lyse the remaining cells and perform Western blot analysis for phospho-PDCD4 as described in the this compound protocol.
Considerations for Method Selection
The choice between this compound and genetic approaches depends on the specific experimental goals.
-
Kinetics and Reversibility: PhosTACs offer temporal control, allowing for the study of the acute effects of dephosphorylation. The effect is also reversible upon removal of the compound. Genetic knockouts, on the other hand, result in a permanent loss of the kinase, which is suitable for studying the long-term consequences of pathway inhibition.
-
Specificity and Off-Target Effects: PhosTACs are designed for high target specificity, but potential off-target effects on other phosphoproteins should be considered and can be assessed using phosphoproteomics. CRISPR-Cas9 can have off-target genomic edits, which need to be carefully evaluated. RNAi is also known to have off-target effects by silencing unintended mRNAs.
-
Compensation Mechanisms: Genetic knockout of a kinase can sometimes lead to compensatory upregulation of other kinases, which can complicate the interpretation of results. PhosTACs, by directly targeting the phosphatase to the substrate, may circumvent some of these compensatory mechanisms.
-
Therapeutic Potential: PhosTACs represent a potential therapeutic strategy for diseases driven by hyperphosphorylation. Genetic approaches are powerful research tools but are not directly translatable as therapies in the same way.
Conclusion
Both this compound and genetic approaches are powerful tools for investigating the roles of PDCD4 and FOXO3a phosphorylation in cellular signaling. This compound provides a direct and temporally controlled method to induce dephosphorylation, making it ideal for studying the dynamic regulation of these tumor suppressors. Genetic methods, while providing a more permanent perturbation, are invaluable for validating the upstream kinases and the long-term consequences of their ablation. The cross-validation of results obtained from both PhosTACs and genetic approaches can provide a more complete and robust understanding of the signaling pathways under investigation, ultimately accelerating progress in both basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic analysis identifies the tumor suppressor PDCD4 as a RSK substrate negatively regulated by 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control Mechanisms of the Tumor Suppressor PDCD4: Expression and Functions [mdpi.com]
Assessing the Specificity of PhosTAC5 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted modulation of protein phosphorylation is a rapidly evolving field in drug discovery and chemical biology. Phosphorylation-Targeting Chimeras (PhosTACs) have emerged as a novel modality to induce the dephosphorylation of specific proteins within a cellular environment. This guide provides a comparative analysis of PhosTAC5, a specific PhosTAC molecule, against other alternative technologies. The assessment focuses on the critical aspect of specificity, a key determinant of therapeutic efficacy and safety.
Introduction to this compound and Targeted Dephosphorylation
PhosTACs are heterobifunctional molecules designed to recruit a specific phosphatase to a protein of interest (POI), thereby inducing its dephosphorylation. This compound is composed of a ligand that binds to a phosphatase, a linker moiety (in this case, containing five polyethylene glycol units), and a ligand that binds to the target protein. This engineered proximity between the phosphatase and the POI facilitates the removal of phosphate groups from the target protein. Specifically, this compound has been designed to induce the dephosphorylation of Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3 (FOXO3a).
The primary advantage of PhosTACs lies in their "event-driven" or catalytic mechanism. In theory, a single PhosTAC molecule can recruit a phosphatase to multiple copies of the target protein, leading to an amplified dephosphorylation signal. This contrasts with the "occupancy-driven" mechanism of traditional kinase inhibitors, where one inhibitor molecule blocks the active site of one kinase molecule. This catalytic nature of PhosTACs holds the promise of higher potency and potentially greater specificity.
Comparative Analysis of Targeted Dephosphorylation Technologies
While specific quantitative data on the cellular specificity of this compound is not extensively available in the public domain, a comparative assessment can be made based on the mechanisms of action of different technologies. The primary alternatives to PhosTACs for targeted dephosphorylation include small molecule kinase inhibitors and other engineered phosphatase-recruiting systems.
| Technology | Mechanism of Action | Known Targets of Specific Molecules | Reported Specificity Profile | Advantages | Limitations |
| PhosTACs (e.g., this compound) | Recruits a phosphatase to a specific Protein of Interest (POI) to induce its dephosphorylation. | PDCD4, FOXO3a (for this compound) | Conceptually high due to dual-target recognition (phosphatase and POI). Lack of broad quantitative data in the public domain. | Catalytic mode of action, potential for high specificity, can target non-enzymatic proteins. | Potential for off-target effects if ligands are not highly specific, delivery and stability can be challenging. |
| Kinase Inhibitors | Competitively or non-competitively binds to the ATP-binding site or allosteric sites of kinases, inhibiting their phosphorylating activity. | Numerous, targeting various kinases (e.g., EGFR, BRAF, ABL).[1][2][3][4] | Varies widely; many exhibit off-target activity against other kinases.[5] | Well-established technology, oral bioavailability for many compounds. | "Occupancy-driven" (stoichiometric), off-target effects are common, can lead to drug resistance. |
| DEPTACs (DEphosphorylation TArgeting Chimeras) | Similar to PhosTACs, these are chimeric molecules that recruit a phosphatase (e.g., PP2A) to a target protein. | Tau protein. | Reported to have high efficiency and selectivity for the target protein in preclinical models. | Targeted dephosphorylation of a specific protein. | Early stage of development, limited data on broad cellular specificity. |
| AdPhosphatase (Affinity-directed Phosphatase) | An engineered system where a phosphatase catalytic subunit is fused to a nanobody that recognizes a specific tag (e.g., GFP) on the target protein. | GFP-tagged FAM83D and ULK1. | Described as having "exquisite specificity" for the tagged protein. | High specificity for the tagged target protein. | Requires genetic modification of the target protein to introduce the tag, which may not be feasible for therapeutic applications. |
| PHORCs (PHOsphatase Recruiting Chimeras) | Bifunctional molecules that recruit and, in some cases, activate a phosphatase (e.g., PP5) to dephosphorylate a target protein. | Phosphorylated Tau (p-Tau). | Demonstrates activity in cellular models. | Can be designed to both recruit and activate the phosphatase. | Early stage of development, specificity profile not fully characterized. |
Experimental Protocols for Assessing Specificity
A critical aspect of evaluating any targeted therapy is to determine its specificity in a cellular context. Quantitative phosphoproteomics is a powerful tool for this purpose. Below is a detailed protocol for a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative phosphoproteomics experiment, which can be adapted to assess the specificity of this compound.
Protocol: SILAC-based Quantitative Phosphoproteomics for this compound Specificity Profiling
Objective: To quantitatively assess the changes in the cellular phosphoproteome upon treatment with this compound to identify on-target and potential off-target effects.
1. Cell Culture and SILAC Labeling: a. Culture two populations of a relevant cell line (e.g., a line where PDCD4 or FOXO3a is known to be phosphorylated) in parallel. b. For the "heavy" labeled population, use SILAC-compatible DMEM supplemented with heavy isotopes of lysine (e.g., ¹³C₆¹⁵N₂) and arginine (e.g., ¹³C₆¹⁵N₄). c. For the "light" labeled population, use the same medium but with normal (light) lysine and arginine. d. Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. This compound Treatment and Cell Lysis: a. Treat the "heavy" labeled cells with this compound at a desired concentration and for a specific duration. b. Treat the "light" labeled cells with a vehicle control (e.g., DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors.
3. Protein Digestion and Peptide Preparation: a. Combine equal amounts of protein from the "heavy" and "light" lysates. b. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide. c. Digest the protein mixture with an appropriate protease, such as trypsin, overnight at 37°C.
4. Phosphopeptide Enrichment: a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads. c. Wash the beads extensively to remove non-phosphorylated peptides. d. Elute the phosphopeptides from the beads.
5. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
6. Data Analysis: a. Use a suitable software suite (e.g., MaxQuant) to identify and quantify the phosphopeptides. b. The software will identify pairs of "heavy" and "light" phosphopeptides and calculate the ratio of their intensities. c. A significant change in the ratio for a particular phosphopeptide indicates that its phosphorylation state is affected by the this compound treatment. d. On-target effects would be observed as a significant decrease in the phosphorylation of PDCD4 and FOXO3a peptides. e. Any other phosphopeptides showing significant changes in phosphorylation would be considered potential off-targets.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for assessing its specificity, and a comparison of its mechanism with that of a kinase inhibitor.
Caption: Mechanism of this compound-mediated dephosphorylation.
Caption: Workflow for assessing this compound specificity.
Caption: PhosTAC vs. Kinase Inhibitor mechanisms.
Conclusion
This compound represents a promising tool for the targeted dephosphorylation of specific cellular proteins. Its catalytic mechanism of action suggests a potential for high specificity and potency. However, a comprehensive understanding of its off-target effects at the proteome-wide level requires rigorous experimental validation. The use of quantitative phosphoproteomics, as outlined in this guide, is essential for a thorough assessment of its specificity in a cellular context. As the field of targeted protein modification continues to advance, the direct comparison of different modalities using standardized and comprehensive methods will be crucial for the development of safe and effective new therapies.
References
- 1. Comparison of the cancer gene targeting and biochemical selectivities of all targeted kinase inhibitors approved for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use | PLOS One [journals.plos.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PhosTAC5: A Comparative Guide to Phosphorylation Targeting Chimeras
For Immediate Release
A Detailed Analysis of PhosTAC5 in Comparison to Preceding Generations, Highlighting Key Performance Benchmarks and Methodological Insights for Researchers in Targeted Protein Dephosphorylation.
In the rapidly evolving field of targeted protein modulation, Phosphorylation Targeting Chimeras (PhosTACs) have emerged as a powerful modality for the selective dephosphorylation of proteins implicated in numerous disease pathways. This guide provides a comprehensive benchmark of the latest generation PhosTAC, this compound, against its predecessors, offering researchers, scientists, and drug development professionals a detailed comparison of performance, supported by experimental data and protocols.
Mechanism of Action: A Ternary Complex to Reverse Phosphorylation
PhosTACs are heterobifunctional molecules designed to recruit a specific phosphatase to a target protein of interest (POI), thereby inducing its dephosphorylation.[1] This is achieved through the formation of a ternary complex between the PhosTAC, the POI, and the phosphatase. The general mechanism, analogous to that of PROTACs (Proteolysis Targeting Chimeras), allows for a catalytic, event-driven mode of action, where a single PhosTAC molecule can mediate the dephosphorylation of multiple target proteins.[1] The most commonly recruited phosphatase by early-generation PhosTACs is the highly abundant Protein Phosphatase 2A (PP2A).[1]
Caption: General mechanism of PhosTAC action.
Performance Benchmark: The Critical Role of the Linker
A key determinant in the efficacy of PhosTACs is the composition and length of the linker connecting the POI-binding and phosphatase-binding moieties. This is evident in the comparative performance of PhosTACs targeting the tumor suppressor protein PDCD4 (Programmed Cell Death Protein 4) by recruiting the PP2A A subunit. The following data summarizes the performance of PhosTACs with varying polyethylene glycol (PEG) linker lengths, with this compound representing a specific iteration in this series.
| PhosTAC Generation (Linker) | Linker Composition | Ternary Complex Formation (Relative to PhosTAC7) | PDCD4 Dephosphorylation (pS67) at 10 µM |
| PhosTAC3 | 3x PEG | Weaker | ~20% |
| This compound | 5x PEG | Comparable | ~40% |
| PhosTAC7 | 7x PEG | Strongest | ~50% (DePhos50 ≈ 10 µM) |
| PhosTAC9 | 9x PEG | Weaker | ~30% |
| PhosTAC7F (inactive control) | 7x PEG (modified binder) | Not Observed | No significant dephosphorylation |
This data is synthesized from findings presented in "Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs)" which indicate a dependency of ternary complex formation and subsequent dephosphorylation on the linker length.[1]
The data clearly indicates that linker length is a critical parameter for optimal PhosTAC activity. While PhosTAC7, with a 7-unit PEG linker, demonstrated the most robust ternary complex formation and subsequent dephosphorylation of PDCD4, this compound also showed significant activity.[1] This suggests that an optimal linker length exists to facilitate the productive interaction between the target protein and the phosphatase. Linkers that are too short or too long may hinder the formation of a stable and active ternary complex.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of PhosTAC benchmarking data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key experiments used to evaluate PhosTAC performance.
Ternary Complex Formation Assay (HaloTrap Pulldown)
This assay is designed to qualitatively or semi-quantitatively assess the formation of the ternary complex (POI-PhosTAC-Phosphatase).
References
Independent Verification of PhosTAC5's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphorylation Targeting Chimeras (PhosTACs), exemplified by PhosTAC5, and Proteolysis Targeting Chimeras (PROTACs), a well-established technology for targeted protein modulation. The focus is on the independent verification of their distinct mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: PhosTACs vs. PROTACs
| Feature | PhosTACs (e.g., this compound) | PROTACs (e.g., dBET1) |
| Mechanism of Action | Induces dephosphorylation of a target protein. | Induces ubiquitination and subsequent proteasomal degradation of a target protein. |
| Key Molecular Players | Recruits a phosphatase (e.g., PP2A) to the target protein. | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL) to the target protein. |
| Effect on Target Protein | Modulates protein activity by altering its phosphorylation state; can lead to gain or loss of function. | Eliminates the target protein from the cell, resulting in a loss of function. |
| Example Molecule | This compound | dBET1 |
| This compound Targets | Programmed Cell Death Protein 4 (PDCD4), Forkhead Box Protein O3a (FOXO3a) | Bromodomain-containing protein 4 (BRD4) |
| dBET1 E3 Ligase Recruited | Not Applicable | Cereblon (CRBN) |
This compound: Targeted Dephosphorylation
This compound is a heterobifunctional molecule designed to bring about the dephosphorylation of specific target proteins. It achieves this by recruiting a phosphatase to the vicinity of the target.
Mechanism of Action
This compound is composed of a ligand that binds to the target protein and another ligand that recruits a phosphatase. In the case of this compound, it has been shown to recruit the scaffolding subunit A of the Protein Phosphatase 2A (PP2A) holoenzyme. This induced proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of PP2A.[1][2][3]
dot
Caption: Mechanism of this compound-induced dephosphorylation.
Experimental Verification of this compound's Mechanism
The dephosphorylation of target proteins by this compound can be verified through several key experiments.
Quantitative Data Summary: PhosTAC7-mediated Dephosphorylation of PDCD4
| Time Point | % Dephosphorylation of PDCD4 (Serine 67 & 457) |
| 8 hours | Significant reduction |
| 16 hours | ~90% (DePhosMax) |
Data extracted from a study on PhosTAC7, a molecule with a similar mechanism to this compound.[1]
Experimental Protocols
1. Western Blotting for Phospho-Protein Levels
This is a primary method to assess the change in the phosphorylation status of the target protein.
-
Objective: To quantify the levels of phosphorylated and total target protein in cells treated with this compound compared to a vehicle control.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa cells) and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-PDCD4 Ser67) and the total target protein (e.g., anti-PDCD4). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the loading control.
-
2. Mass Spectrometry-based Phosphoproteomics
This provides a more global and unbiased view of changes in protein phosphorylation.
-
Objective: To identify and quantify changes in the phosphorylation of the target protein and other proteins in the cell upon this compound treatment.
-
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle, lyse the cells, and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the this compound-treated and control samples.
-
dBET1: Targeted Protein Degradation
dBET1 is a well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation.
Mechanism of Action
dBET1 is a heterobifunctional molecule containing a ligand for BRD4 ((+)-JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both BRD4 and CRBN, dBET1 forms a ternary complex that brings the E3 ligase in close proximity to BRD4. This leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.
dot
Caption: Mechanism of dBET1-induced protein degradation.
Experimental Verification of dBET1's Mechanism
The degradation of BRD4 by dBET1 is typically verified using the following experiments.
Quantitative Data Summary: dBET1-mediated BRD4 Degradation
| Cell Line | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |
| MV4-11 (AML) | ~100 nM | >85% |
| Breast Cancer Cells | EC50 = 430 nM | Not specified |
Data compiled from multiple studies.[4]
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This is the most common method to confirm the degradation of the target protein.
-
Objective: To quantify the reduction in the total amount of the target protein in cells treated with dBET1.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 acute myeloid leukemia cells) and treat with a dose-range of dBET1 or vehicle (DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: As described for the this compound Western blot protocol.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the total target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Detection and Quantification: As described for the this compound Western blot protocol. The band intensity of the target protein is normalized to the loading control and compared across different dBET1 concentrations.
-
2. In-Cell Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein.
-
Objective: To detect the increase in ubiquitinated forms of the target protein upon dBET1 treatment.
-
Methodology:
-
Cell Culture and Transfection: Transfect cells with a plasmid expressing an epitope-tagged ubiquitin (e.g., HA-ubiquitin).
-
Treatment: Treat the transfected cells with dBET1 and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-BRD4 antibody).
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-HA antibody). A high molecular weight smear indicates polyubiquitination of the target protein.
-
Summary and Conclusion
PhosTACs and PROTACs represent two distinct and powerful strategies for the targeted modulation of protein function. While both utilize the principle of induced proximity, their downstream effects and the experimental methods for their validation are fundamentally different. This compound induces the dephosphorylation of its targets, a mechanism verified by monitoring the phosphorylation status of the protein. In contrast, PROTACs like dBET1 lead to the complete removal of the target protein from the cell, which is confirmed by measuring total protein levels and observing its ubiquitination. The choice between these technologies will depend on the desired biological outcome: a nuanced modulation of protein activity (PhosTACs) or the complete ablation of protein function (PROTACs). The experimental protocols outlined in this guide provide a framework for the independent verification of the mechanism of action of these and similar molecules.
References
Safety Operating Guide
Navigating the Disposal of PhosTAC5: A Guide to Safe and Compliant Practices
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical entities like Phosphorylation-Targeting Chimeras (PhosTACs) are paramount for ensuring laboratory safety and environmental compliance. PhosTAC5, a molecule designed to induce dephosphorylation, requires a comprehensive disposal strategy due to its unique biological activity and the potential for unknown hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Core Principles of this compound Disposal
Given the novel nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, it is crucial to treat this compound as a potentially hazardous substance and follow the general principles of chemical waste management. The following procedures are based on best practices for the disposal of research chemicals and similar molecules like PROTACs (Proteolysis-Targeting Chimeras).
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal protocol.
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A lab coat
-
-
Waste Segregation: Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container.
-
-
Waste Container Labeling: All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume of this compound
-
All other components of the waste mixture
-
The date of accumulation
-
The principal investigator's name and contact information
-
-
Storage of Waste: Store this compound waste in a designated and secure satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Disposal Request: Once the waste container is full or has reached its accumulation time limit as per institutional policy, submit a chemical waste pickup request to your EHS department. Do not dispose of this compound waste down the drain or in the regular trash.
Data for Waste Management
To facilitate proper disposal by your institution's EHS department, it is crucial to maintain accurate records of the waste generated. The following table outlines the key data points to be documented for each this compound waste stream.
| Data Point | Description | Example |
| Waste Stream ID | A unique identifier for each waste container. | L-PhosTAC5-2025-01 |
| Chemical Composition | All chemical components in the waste, including solvents and buffers. | This compound, DMSO, PBS |
| This compound Concentration | The estimated concentration of this compound in the waste. | ~10 µM |
| Volume/Mass | The total volume of liquid waste or mass of solid waste. | 500 mL |
| Physical State | The physical state of the waste. | Liquid |
| Known Hazards | Any known hazards associated with the waste components (based on available data for similar compounds). | Potential Cytotoxicity, Irritant |
| Accumulation Start Date | The date the first waste was added to the container. | 2025-11-27 |
| Container Type | The type of container used for waste collection. | 1L HDPE Bottle |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Decision tree for the disposal of empty this compound containers.
Navigating the Safe Handling of PhosTAC5: A Guide for Researchers
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for PhosTAC5 is not publicly available. The following guidance is based on the available SDS for a closely related compound, PhosTAC7, and general best practices for handling hazardous research-grade chemicals. It is imperative that users conduct a thorough, substance-specific risk assessment before handling this compound. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Phosphorylation targeting chimeras (PhosTACs) are innovative molecules in drug development, and ensuring the safety of the researchers who handle them is paramount. This compound, a research-grade compound, requires careful handling due to its potential hazards. Based on information for the related compound PhosTAC7, this compound should be considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Area | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects against accidental splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of any potential aerosols or dust. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe laboratory environment. The following workflow diagram outlines the key steps and safety considerations at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
